Methyl 4-(4-methylpiperazin-1-yl)benzoate is a critical pharmacophore building block, frequently utilized in the synthesis of tyrosine kinase inhibitors (TKIs) and other small-molecule therapeutics targeting G-protein coupled receptors (GPCRs). Its structure features a benzoate ester directly coupled to an N-methylpiperazine moiety at the para position.[1]
From a process chemistry perspective, the synthesis of this molecule presents a classic decision matrix between Nucleophilic Aromatic Substitution (SₙAr) and Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig) .[2]
Route A (SₙAr): The electron-withdrawing ester group at the para position activates the benzene ring, making SₙAr the most cost-effective industrial route using 4-fluorobenzoates. However, reaction kinetics can be sluggish in low-boiling solvents.
Route B (Buchwald-Hartwig): Essential when starting from 4-bromobenzoates or when milder thermal conditions are required to preserve sensitive functionalities.
This guide details both pathways, emphasizing reaction engineering to minimize impurities such as the genotoxic 1-methyl-4-nitrosopiperazine.
Retrosynthetic Pathway Analysis
The following logic tree illustrates the two primary disconnections available for synthesizing the target ester.
Figure 1: Retrosynthetic analysis showing the two primary routes based on starting material availability (Fluoro vs. Bromo).
Best for: Scalable manufacturing, cost reduction, and avoiding heavy metals.[1][2]
Mechanistic Insight
The reaction proceeds via a Meisenheimer complex intermediate.[1][2] The para-methoxycarbonyl group withdraws electron density, lowering the energy barrier for the nucleophilic attack of the secondary amine (N-methylpiperazine) on the carbon bearing the fluorine atom. Fluorine is the preferred leaving group over chlorine due to the high electronegativity of fluorine, which stabilizes the transition state of the rate-determining addition step.[1]
Experimental Protocol
Scale: 100 mmol (approx. 15.4 g of Methyl 4-fluorobenzoate)
Charging: To a 250 mL 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer, charge Methyl 4-fluorobenzoate and anhydrous DMSO.
Base Addition: Add K₂CO₃ (milled/powdered) to the solution. Note: Milled carbonate provides higher surface area, accelerating the reaction.
Nucleophile Addition: Add N-methylpiperazine in a single portion.
Reaction: Heat the mixture to 100–110°C for 12–16 hours.
Process Control: Monitor by HPLC or TLC (DCM/MeOH 95:5).[1][2] The reaction is complete when the starting fluoride is <1%.[1][2]
Workup: Cool the reaction mass to 25°C. Pour slowly into 400 mL of ice-water with vigorous stirring. The product may precipitate as a solid.[1][2][5]
If solid forms: Filter, wash with water (3 x 50 mL), and dry.[1][2]
If oil forms:[2] Extract with Ethyl Acetate (3 x 100 mL).[1][2] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2]
Purification: Recrystallize from Diethyl Ether/Pentane or purify via flash chromatography (Silica gel, 0-5% MeOH in DCM).
Expected Yield: 85–92%
Key Optimization: While acetonitrile can be used (reflux ~82°C), reaction times often extend to 3 days.[1][2] DMSO at 110°C reduces cycle time significantly.[2]
Route B: Buchwald-Hartwig Amination
Best for: Late-stage functionalization or when using Methyl 4-bromobenzoate (often cheaper or more available in specific libraries).
Catalytic Cycle Logic
This route utilizes a Pd(0)/Pd(II) cycle.[1][2] The oxidative addition of the aryl bromide to Pd(0) is followed by amine coordination, deprotonation by a base (e.g., Cs₂CO₃ or NaOtBu), and finally reductive elimination to form the C-N bond.[1][2]
Experimental Protocol
Scale: 10 mmol (approx. 2.15 g of Methyl 4-bromobenzoate)
Mishra, R., & Chundawat, T. S. (2018).[1][2] Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs: An Overview of Buchwald Hartwig Amination. Current Organic Synthesis.[1][2][7][8] Retrieved February 6, 2026, from [Link]
PubChem. (n.d.).[1][2] 1-Methyl-4-nitrosopiperazine (Compound Summary). National Library of Medicine.[1][2] Retrieved February 6, 2026, from [Link][2]
Methyl 4-(4-methylpiperazin-1-yl)benzoate & Structural Analogs: A Technical Guide to Synthetic Scaffolds
This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process scientists. It prioritizes synthetic utility, structural property analysis, and rigorous experimental validation.[...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process scientists. It prioritizes synthetic utility, structural property analysis, and rigorous experimental validation.[1]
Executive Summary
Methyl 4-(4-methylpiperazin-1-yl)benzoate represents a privileged structural motif in medicinal chemistry, serving as a critical intermediate for diverse pharmacophores, including kinase inhibitors (e.g., PDGFR, BCR-ABL targets) and GPCR ligands (e.g., Dopamine D3, Muscarinic M1).[1]
This guide deconstructs the molecule into its functional quadrants, analyzing the electronic conjugation of the direct phenyl-piperazine bond versus its homologated analogs (e.g., the Imatinib intermediate).[1] It provides validated protocols for synthesis, purification, and structural diversification, ensuring reproducibility in drug discovery campaigns.[1]
Part 1: Structural Deconstruction & Pharmacophore Analysis[1]
To effectively utilize this scaffold, one must distinguish between the Direct-Bond species (the topic) and its Benzyl-Homolog (common in Imatinib).[1]
The Core Architecture
The molecule consists of three pharmacophoric zones:
The Lipophilic Core (Benzoate): An electron-deficient aromatic ring.[1] The ester functionality serves as a "masked" electrophile for amidation or a hydrogen-bond acceptor.[1]
The Solubilizing Tail (N-Methylpiperazine): A basic moiety (pKa ~7.5–8.[1]5) that enhances aqueous solubility and lysosomal trapping.[1]
The Linker (The Critical Differentiator):
Direct Bond (Aniline-like): The nitrogen lone pair conjugates with the benzene ring.[1] This reduces the basicity of the N1-nitrogen and creates a rigid, planar geometry.[1]
Methylene Linker (Benzyl-like): Interruption of conjugation.[1] The nitrogen remains highly basic (sp3 character), and the tail retains rotational freedom.[1]
Electronic Consequences of the Direct Bond
In "Methyl 4-(4-methylpiperazin-1-yl)benzoate," the piperazine acts as a strong electron-donating group (EDG) via resonance, pushing electron density into the benzoate ester.[1]
Reactivity: The ester carbonyl is less electrophilic than unsubstituted benzoates due to this donation.[1] Amidation requires stronger activation (e.g., HATU or conversion to acid chloride).[1]
Solubility: The N1-nitrogen is less protonatable at physiological pH compared to the N4-methyl nitrogen.[1]
Part 2: Synthetic Pathways & Mechanism
The synthesis of the core scaffold relies on Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig Amination .[1] The SNAr route is preferred for process scalability due to the absence of heavy metals.[1]
Validated Synthetic Route (SNAr)
The reaction utilizes the electron-withdrawing nature of the ester to facilitate the displacement of a leaving group (Fluorine is superior to Bromine/Chlorine in SNAr due to the high electronegativity stabilizing the Meisenheimer complex).[1]
Figure 1: SNAr mechanism favoring Fluorine displacement due to inductive stabilization of the transition state.
Part 3: Experimental Protocols
Protocol A: Synthesis of Methyl 4-(4-methylpiperazin-1-yl)benzoate
Add LiOH (3.0 equiv).[1] Stir at 50°C for 4 hours.
Acidification: Carefully adjust pH to ~6.0 using 1M HCl. Note: Do not go too acidic (pH < 4) or the piperazine nitrogens will fully protonate and the zwitterion becomes highly water-soluble, making extraction difficult.
Isolate the zwitterionic precipitate via filtration.[1]
Part 4: Structural Analog Classes (SAR)
Modifying the core scaffold alters potency and physicochemical properties (LogP, tPSA).[1]
Class A: Linker Homologation (The "Imatinib Shift")
Modification: Inserting a -CH₂- between the phenyl ring and piperazine.[1]
Effect: Breaks conjugation. Increases basicity (pKa rises from ~8 to ~9+).[1]
Preparation of methyl benzoate compounds via Halogenation/Esterification.
Source: Google Patents (CN113248373A).[1]
URL:
Synthesis and SAR of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides as M1 antagonists.
Source: National Institutes of Health (PubMed Central).[1]
URL:[Link]
"Methyl 4-(4-methylpiperazin-1-yl)benzoate solubility in organic solvents"
An In-depth Technical Guide on the Solubility Profile of Methyl 4-(4-methylpiperazin-1-yl)benzoate Executive Summary & Chemical Identity Methyl 4-(4-methylpiperazin-1-yl)benzoate (CAS: 354813-14-2 ) is a critical pharmac...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide on the Solubility Profile of Methyl 4-(4-methylpiperazin-1-yl)benzoate
Executive Summary & Chemical Identity
Methyl 4-(4-methylpiperazin-1-yl)benzoate (CAS: 354813-14-2 ) is a critical pharmacophore intermediate, distinct from the Imatinib precursor (which contains a methylene bridge). It features a lipophilic benzoate ester coupled with a basic, polar N-methylpiperazine moiety. This dual nature dictates a specific solubility profile driven by dipole-dipole interactions and hydrogen bond acceptance.
This guide provides a technical analysis of its solubility in organic solvents, grounded in process chemistry protocols for synthesis and purification.
Chemical Specifications
Property
Detail
IUPAC Name
Methyl 4-(4-methylpiperazin-1-yl)benzoate
CAS Number
354813-14-2
Molecular Formula
C₁₃H₁₈N₂O₂
Molecular Weight
234.30 g/mol
Physical State
Pale yellow to off-white crystalline powder
Melting Point
117–119 °C
pKa (Calculated)
~8.5 (Piperazine nitrogen)
Solubility Profile in Organic Solvents
The solubility of Methyl 4-(4-methylpiperazin-1-yl)benzoate is governed by the competition between its hydrophobic phenyl-ester core and the hydrophilic, basic piperazine ring.
Solvent Compatibility Table
Data derived from standard synthetic workup and purification protocols.
Solvent Class
Specific Solvent
Solubility Status
Application Context
Chlorinated Hydrocarbons
Dichloromethane (DCM), Chloroform
High
Primary solvent for extraction and chromatography.
Polar Protic
Methanol, Ethanol
High
Co-solvent for chromatography (5–10% in DCM).
Polar Aprotic
Acetonitrile (MeCN)
Moderate/High (Hot)
Standard reaction medium (reflux).
Polar Aprotic
DMSO, DMF
High
Used for biological assays; difficult to remove.
Esters
Ethyl Acetate (EtOAc)
Moderate
Used for liquid-liquid extraction.
Ethers
Diethyl Ether, THF
Low to Moderate
THF dissolves it; Ether acts as an antisolvent.
Alkanes
Pentane, Hexane, Heptane
Insoluble
Critical Antisolvent for crystallization/precipitation.
Mechanistic Insight
The "Like Dissolves Like" Vector: The molecule has a high dipole moment due to the ester carbonyl and the tertiary amines. Consequently, it dissolves readily in DCM and Chloroform, which can stabilize these dipoles.
The Antisolvent Effect: The rigid phenyl ring and crystalline lattice energy (indicated by the 117°C melting point) resist dissolution in non-polar alkanes. Adding Pentane to a concentrated DCM solution forces the compound to crash out as a solid, a key purification step.
The following protocol demonstrates the solubility profile in action. It utilizes the High Solubility in DCM/MeOH for purification and the Insolubility in Pentane for isolation.
Workflow: Flash Chromatography & Crystallization
Objective: Isolate pure Methyl 4-(4-methylpiperazin-1-yl)benzoate from a crude reaction mixture.
Step 1: Dissolution (Loading)
Protocol: Dissolve the crude yellow residue in a minimal volume of Dichloromethane (DCM) .
Observation: The compound should dissolve completely. If turbidity remains, filter to remove inorganic salts (which are insoluble in DCM).
Step 2: Mobile Phase Optimization (Chromatography)
System: Silica Gel 60.
Eluent: Start with 100% DCM, then gradient to DCM:Methanol (95:5) .
Rationale: The addition of 5% Methanol disrupts the interaction between the basic piperazine nitrogen and the acidic silanols of the silica gel, allowing the compound to elute.
Step 3: Isolation (Precipitation)
Protocol: Combine product fractions and evaporate the solvent under reduced pressure (Rotavap).
Crystallization: Suspend the resulting oily residue in Diethyl Ether or Pentane . Triturate (grind/stir) vigorously.
Result: The compound is insoluble in these solvents and will precipitate as a pale yellow/white solid. Filter and dry under vacuum.[1]
Visualization of Solubility Logic
The following diagram illustrates the logical flow of solvent selection based on the compound's chemical properties.
Caption: Solubility logic map defining solvent roles in the purification workflow.
Thermodynamic Considerations
While specific thermodynamic tables (Van 't Hoff plots) are not available in public literature for this specific CAS, we can infer the thermodynamic behavior based on structural analogs:
Enthalpy of Dissolution (
): Likely positive (endothermic) . Heating Acetonitrile or Ethyl Acetate significantly increases solubility, a standard property for crystalline organic esters.
pH Dependence:
Acidic pH (pH < 6): Solubility in water increases dramatically as the piperazine nitrogen becomes protonated (
), forming a water-soluble salt.
Basic pH (pH > 9): The compound exists as a free base, maximizing its lipophilicity and solubility in organic solvents like DCM.
Handling Precautions
Hygroscopicity: The piperazine ring can attract moisture. Store the dried solid in a desiccator.
Stability: Avoid prolonged exposure to strong acids in alcoholic solvents (e.g., HCl/MeOH) at high temperatures to prevent transesterification or hydrolysis of the benzoate ester.
References
BenchChem. (2025).[2] Synthesis routes of Methyl 4-(4-methylpiperazin-1-yl)benzoate (CAS 354813-14-2). Retrieved from
ChemicalBook. (2025).[3] Methyl 4-(4-methylpiperazin-1-yl)benzoate Product Properties and Safety. Retrieved from
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 354813-14-2. Retrieved from [4]
Royal Society of Chemistry. (2011). General methods for purification of piperazine-benzoate derivatives.[1] Chemical Communications.[5] (Contextual grounding for purification protocol).
A Senior Application Scientist's Guide to the Biological Activity of Piperazine Derivatives
Abstract The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique combination of structural simplicity, conformational flexibility, and...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique combination of structural simplicity, conformational flexibility, and tunable physicochemical properties has established it as a "privileged scaffold" in drug discovery. Piperazine-containing compounds demonstrate a vast spectrum of biological activities, interacting with a multitude of cellular targets to exert effects across numerous therapeutic areas. This technical guide provides an in-depth exploration of the biological activities of piperazine derivatives, intended for researchers, scientists, and drug development professionals. We will examine the core mechanisms of action, delve into key therapeutic applications including oncology, neuropharmacology, and infectious diseases, and provide detailed, field-proven methodologies for their biological evaluation. The guide emphasizes the causal relationships behind experimental choices, offers insights into structure-activity relationships (SAR), and presents a forward-looking perspective on the future of this versatile scaffold.
The Piperazine Scaffold: A Privileged Structure in Medicinal Chemistry
The piperazine heterocycle is a versatile and widely utilized scaffold in contemporary drug design.[1] Its structure, a saturated six-membered ring with two nitrogen atoms at the 1 and 4 positions, grants it a unique set of properties that are highly advantageous for developing therapeutic agents.[1][2][3] The dual-nitrogen framework allows the ring to adopt flexible chair and boat conformations, which facilitates a precise fit within the active sites of enzymes and receptor pockets.[1][3]
The nitrogen atoms are key to its utility; they act as versatile synthetic handles, allowing for systematic N-functionalization to fine-tune steric, electronic, and physicochemical properties.[1] This synthetic tractability is crucial for optimizing a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Furthermore, the basicity of the nitrogen atoms can be modulated, which influences the compound's solubility, membrane permeability, and ability to form critical salt-bridge interactions with biological targets.[4] These characteristics have cemented piperazine's status as a privileged scaffold, leading to its incorporation into numerous clinically successful drugs, from the anticancer agent imatinib to the antipsychotic aripiprazole.[1][5]
The Broad Spectrum of Biological Activity
The true power of the piperazine scaffold lies in its remarkable versatility. By modifying the substituents on its nitrogen atoms, chemists can design derivatives that target a wide array of biological macromolecules, leading to a broad range of pharmacological effects.[6]
Anticancer Activity
Piperazine derivatives have emerged as a significant class of anticancer agents, with many compounds demonstrating potent activity against various cancer cell lines.[5][7] Their mechanisms often involve the inhibition of critical cellular processes like cell cycle progression and angiogenesis, or direct interaction with DNA.[7] The flexible nature of the piperazine ring allows it to serve as an effective linker, connecting different pharmacophores that can bind to multiple sites on a target protein, such as a kinase.[8]
Case Study: Imatinib (Gleevec)
A prime example of a successful piperazine-containing anticancer drug is imatinib.[5] This drug targets specific tyrosine kinases, such as BCR-ABL, which are implicated in chronic myeloid leukemia (CML).[5] The piperazine moiety in imatinib is crucial for its high affinity and selectivity, contributing to its success as a targeted cancer therapy.[1]
Several studies have highlighted the potential of novel piperazine derivatives. For instance, certain vindoline-piperazine hybrids have shown potent antiproliferative activity against colon, CNS, melanoma, renal, and breast cancer cells.[9] Similarly, piperazine-linked arylsulfonyl–bergenin hybrids displayed excellent and specific cytotoxic activity against tongue cancer cell lines.[10] One study reported a piperazine amide derivative with promising cytotoxic effects on MDA-MB-231 breast cancer cells, with an IC50 of 11.3 µM, by inducing apoptosis and blocking the cell cycle at the G0/G1 phase.[11]
Neuropharmacological Activity
The piperazine scaffold is a cornerstone in the development of drugs targeting the Central Nervous System (CNS).[12] Many piperazine derivatives modulate neurotransmitter systems by acting as agonists or antagonists at receptors for serotonin, dopamine, and glutamate.[5] This activity is central to their application as antipsychotics, antidepressants, and anxiolytics.[12][13]
Antipsychotics: Drugs like clozapine and aripiprazole contain a piperazine ring that is critical for their interaction with dopamine D2 and serotonin (5-HT) receptors.[1][12][14] This dual antagonism is believed to be responsible for their efficacy in treating psychosis, including schizophrenia.[15]
Antidepressants: Vortioxetine is an example of an antidepressant that utilizes the piperazine moiety to modulate serotonin receptor activity.[12]
Anxiolytics: The anxiolytic drug buspirone also features a piperazine core, contributing to its therapeutic effects.[12]
The ability of the piperazine ring to influence the monoamine pathway is a key reason for its prevalence in neuropharmacology.[12][13]
Antimicrobial Activity
With the rise of antimicrobial resistance, the need for new therapeutic agents is critical.[16] Piperazine derivatives have shown significant promise as antibacterial, antifungal, and antiparasitic agents.[2][5][17]
Antibacterial: The piperazine ring is a key component of fluoroquinolone antibiotics like ciprofloxacin, where it enhances bacterial uptake and activity.[1] Novel piperazine derivatives have demonstrated potent effects against both Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains.[2][17][18] One derivative, RL-308, showed high efficacy against Shigella flexineri with a Minimum Inhibitory Concentration (MIC) of 2 µg/mL.[19][20] The mechanism often involves targeting the bacterial cytoplasmic membrane, causing leakage of cellular components and leading to cell death.[18]
Antifungal: Certain piperazine compounds have displayed activity against pathogenic fungi, such as Candida albicans.[5]
Antiparasitic: Piperazine salts have a long history of use as anthelmintic agents to treat roundworm infections.[3][21] Derivatives like diethylcarbamazine are used to treat filariasis.[3]
Methodologies for Evaluating Biological Activity
Evaluating the biological activity of newly synthesized piperazine derivatives requires a systematic and robust screening process. The choice of assays is dictated by the intended therapeutic target.
General Workflow for Screening Piperazine Derivatives
A well-designed screening cascade is essential for efficiently identifying promising lead compounds. This workflow ensures that resources are focused on derivatives with the highest potential.
Caption: General workflow for screening piperazine derivatives.
Protocol: In Vitro Anticancer Assay (MTT Assay)
Causality: The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as a proxy for cell viability. It is a foundational experiment in anticancer drug screening. Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Methodology:
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the piperazine derivatives in culture medium. Add the compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Self-Validation: The inclusion of both positive (known cytotoxic agent) and negative (vehicle) controls is critical. The positive control validates that the assay system can detect cytotoxicity, while the negative control establishes the baseline for 100% cell viability.
Protocol: Minimum Inhibitory Concentration (MIC) for Antimicrobial Testing
Causality: The MIC assay is the gold standard for determining the potency of an antimicrobial agent. It identifies the lowest concentration of a compound that visibly inhibits the growth of a microorganism. This is crucial for understanding the potential therapeutic dose.
Methodology:
Bacterial Inoculum Preparation: Grow the bacterial strain (e.g., S. aureus) overnight in appropriate broth. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
Compound Dilution: Prepare a two-fold serial dilution of the piperazine derivative in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
Incubation: Incubate the plate at 37°C for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the clear wells onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Self-Validation: The growth control must show clear turbidity, confirming the viability of the bacteria and the suitability of the medium. The sterility control must remain clear, ensuring no contamination.
Mechanistic Insights & Signaling Pathways
Understanding how a piperazine derivative exerts its biological effect is paramount. This often involves elucidating its interaction with specific receptors and the subsequent downstream signaling cascades.
Mechanism of Action: Antipsychotic Piperazine Derivatives
Many atypical antipsychotics containing a piperazine moiety function as antagonists or partial agonists at dopamine D2 and serotonin 5-HT2A receptors.[1][15] Antagonism at D2 receptors in the mesolimbic pathway is thought to alleviate the "positive" symptoms of schizophrenia (e.g., hallucinations). Simultaneously, 5-HT2A antagonism can increase dopamine release in the prefrontal cortex, potentially improving "negative" symptoms (e.g., apathy, social withdrawal).[15]
Caption: Dopamine D2 receptor antagonism by a piperazine derivative.
Structure-Activity Relationship (SAR) and Future Perspectives
SAR studies are essential for optimizing lead compounds. By systematically altering the structure of a piperazine derivative and observing the effect on biological activity, researchers can identify key molecular features required for potency and selectivity.[5]
Key SAR Insights:
Antimicrobial Activity: For antibacterial piperazine derivatives, the incorporation of electron-withdrawing groups (e.g., Cl, Br) on aryl substituents often enhances activity, while electron-donating groups can reduce it.[17]
Anticancer Activity: The nature of the N-substituents is critical. Bulky, aromatic groups can enhance binding to the ATP pocket of kinases.[8] For example, a 4-trifluoromethylphenyl substituent on a vindoline-piperazine derivative proved highly effective against several cancer types.[9]
CNS Activity: The specific aryl or heterocyclic group attached to the piperazine nitrogen dictates receptor selectivity (e.g., dopamine vs. serotonin).[1]
Future Perspectives
The future of piperazine-based drug discovery is bright. Key areas of focus will include:
Hybrid Scaffolds: Combining the piperazine moiety with other pharmacologically active structures to create hybrid molecules with dual or enhanced activity.[1]
Targeted Delivery: Developing piperazine derivatives for targeted delivery to specific tissues, such as the CNS or tumors, to improve efficacy and reduce side effects.[1]
Combating Resistance: Designing novel piperazine compounds that can overcome existing drug resistance mechanisms, particularly in oncology and infectious diseases.[16][17]
Computational Integration: Leveraging machine learning and computational chemistry to predict the activity and ADME properties of novel derivatives, accelerating the design-synthesis-test cycle.[1][17]
Conclusion
The piperazine scaffold is a testament to the power of a simple heterocyclic ring in medicinal chemistry. Its structural and chemical properties provide a robust and adaptable framework for the design of potent and selective therapeutic agents. From fighting cancer and managing psychosis to combating drug-resistant bacteria, piperazine derivatives continue to make a profound impact on human health. The continued exploration of this privileged scaffold, guided by rational design, robust biological evaluation, and a deep understanding of structure-activity relationships, promises to deliver the next generation of innovative medicines.
References
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Source Not Available.
Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). Source Not Available.
Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents.Source Not Available.
Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2021). MDPI.
Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). Fundamental & Clinical Pharmacology.
Piperazine based antimicrobial polymers: a review. (2021). RSC Advances.
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024).
Piperazine derivatives of natural compounds with anticancer activity.
Antipsychotic piperazine and piperadine deriv
PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. (2023). International Journal of Biology, Pharmacy and Allied Sciences.
Piperazine.Wikipedia.
Fused and Substituted Piperazines as Anticancer Agents: A Review. (2025). Chemical Biology & Drug Design.
Antimicrobial Activity of Novel Piperazine Molecules. (2024). International Journal of Current Microbiology and Applied Sciences.
Piperazine: A Promising Scaffold with Analgesic and Anti-inflamm
A Tale of Two Rings: Piperazine and Piperidine Deriv
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.PubMed Central.
Piperazine derivatives with central pharmacological activity used as therapeutic tools.
Structure‐activity relationship of antipsychotic piperazine derivatives.
Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents | Request PDF. (2025).
Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2025). Bentham Science Publishers.
SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. (2021). International Journal of Pharmaceutical Sciences and Research.
Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024). (2025). PubMed.
The piperazine scaffold for novel drug discovery efforts: the evidence to d
Antimicrobial Activity of Novel Piperazine Molecules | Request PDF.
The Strategic Role of Methyl Esters in Drug Discovery
Technical Guide for Medicinal Chemists & Pharmacologists Executive Summary The methyl ester moiety ( ) occupies a unique biological niche in drug discovery. Often dismissed in early chemistry courses as merely a "protect...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide for Medicinal Chemists & Pharmacologists
Executive Summary
The methyl ester moiety (
) occupies a unique biological niche in drug discovery. Often dismissed in early chemistry courses as merely a "protecting group," in medicinal chemistry it serves as a sophisticated switch for pharmacokinetic (PK) control. It acts as a bifunctional lever :
Physicochemical Masking: It neutralizes the negative charge of carboxylic acids, increasing lipophilicity (
) and membrane permeability (Prodrug Strategy).
Metabolic Soft Spot: It provides a predictable site for enzymatic hydrolysis by carboxylesterases (CES), enabling "Soft Drug" design with ultra-short half-lives.
This guide analyzes the mechanistic utility of methyl esters, details the critical interspecies differences in esterase activity (Rat vs. Human), and provides validated protocols for their synthesis and stability assessment.
Part 1: The Prodrug Strategy – Overcoming Bioavailability Barriers
Many potent pharmacophores contain carboxylic acid groups (e.g., ACE inhibitors, neuraminidase inhibitors) which are ionized at physiological pH (
), preventing passive diffusion across the intestinal epithelium or blood-brain barrier.
The Methyl Ester Solution:
Converting the acid to a methyl ester creates a neutral, lipophilic prodrug. Once absorbed, ubiquitous intracellular carboxylesterases (CES1 in liver, CES2 in intestine) hydrolyze the ester, releasing the active parent drug.
Case Study: Oseltamivir (Tamiflu)
Problem: The active metabolite, Oseltamivir Carboxylate, is highly polar and has poor oral bioavailability (< 5%).
Activation: Hepatic CES1 hydrolyzes the ester to the active carboxylate.
Expert Insight: While ethyl and isopropyl esters are also used, methyl esters are often preferred in early discovery because they add the least molecular weight (14 Da) and steric bulk, minimizing the impact on the molecule's crystal packing and solubility profile.
Part 2: The "Soft Drug" Design – Engineering Instability
In specific therapeutic areas (anesthesia, anti-arrhythmics), long half-lives are dangerous. "Soft Drugs" are biologically active compounds designed to undergo rapid, predictable metabolism to inactive species.[1][2]
Mechanism:
The methyl ester serves as a "metabolic handle." By positioning a methyl ester in a sterically accessible region, chemists ensure that blood or tissue esterases rapidly hydrolyze the drug into an inactive zwitterionic acid, which is quickly excreted.
Case Study: Remifentanil
Unlike other opioids (fentanyl) that rely on hepatic oxidative metabolism (CYP450), Remifentanil contains a methyl ester on its N-acyl side chain.
Result: It is hydrolyzed by non-specific plasma and tissue esterases.
Clinical Benefit: Context-sensitive half-life is ~3-4 minutes regardless of infusion duration. This allows rapid recovery from anesthesia, independent of liver or kidney function.
Visualization: Soft Drug Metabolic Pathway (Remifentanil)[3][4]
Figure 1: The "Soft Drug" clearance pathway. The methyl ester acts as a pre-programmed destruction site, ensuring rapid termination of biological activity.
Part 3: Critical Challenge – Interspecies Esterase Variability
The "Rat Plasma Trap"
A common failure mode in drug discovery is optimizing a methyl ester lead based on rodent PK data.
Rodents: Possess high levels of highly active carboxylesterases in their plasma . Methyl esters are often hydrolyzed immediately upon injection in rats.
Humans & Dogs: Have low/negligible esterase activity in plasma.[5][6] Hydrolysis occurs primarily in the liver (CES1) and intestine (CES2).
Implication: A methyl ester might appear unstable (high clearance) in rats but be perfectly stable in humans.
Recommendation: Always include Dog Plasma or Human Plasma in stability assays. Do not rely solely on Rat Plasma for ester-containing compounds.
Table 1: Comparative Plasma Esterase Activity
Species
Plasma Esterase Activity
Dominant Enzyme
Suitability as Human Model
Rat / Mouse
High
Carboxylesterases (CES)
Poor (Overestimates clearance)
Dog
Low / Negligible
Butyrylcholinesterase
Good
Human
Low / Negligible
Butyrylcholinesterase
Gold Standard
Rabbit
High
Atropinesterase
Poor
Part 4: Experimental Protocols
Protocol A: Mild Synthesis of Methyl Esters (TMSCl Method)
Standard acid-catalyzed esterification (Fisher) often requires reflux, which can degrade sensitive pharmacophores. The TMSCl method generates anhydrous HCl in situ at room temperature.
Reagents:
Carboxylic Acid Substrate (
equiv)
Methanol (anhydrous, solvent)
Trimethylsilyl chloride (TMSCl,
- equiv)
Step-by-Step Workflow:
Dissolution: Dissolve the carboxylic acid (e.g., 1 mmol) in anhydrous Methanol (5–10 mL) in a round-bottom flask under Nitrogen or Argon.
Positive Control: Procaine (Unstable) or Diltiazem (Moderately stable).
Internal Standard (e.g., Warfarin or Tolbutamide).
Step-by-Step Workflow:
Preparation: Pre-warm plasma to
in a water bath.
Spiking: Dilute test compound stock into plasma to a final concentration of
(Final DMSO ).
Incubation: Incubate at
with gentle shaking.
Sampling: At
minutes, remove aliquots.
Quenching: Immediately add
of ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins and stop esterase activity.
Analysis: Centrifuge (
), collect supernatant, and analyze via LC-MS/MS.
Calculation: Plot
vs. Time.
Visualization: Plasma Stability Decision Logic
Figure 2: Decision tree for interpreting discordant stability data between species. Note the "Rat Trap" where stability in humans differs from rodents.
References
Bahar, F. G., et al. (2012).[5] Species difference of esterase expression and hydrolase activity in plasma. Journal of Pharmaceutical Sciences, 101(10), 3979-3988.[5] Link
Bodor, N., & Buchwald, P. (2000).[3] Soft drug design: General principles and recent applications. Medicinal Research Reviews, 20(1), 58-101.[3] Link
Li, B., et al. (2017). Interspecies Differences in the Metabolism of a Multi-Ester Prodrug by Carboxylesterases. Journal of Pharmaceutical Sciences, 106(9). Link
Brook, K., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters.[10] Molecules, 13(5), 1111-1119.[10] Link
Di, L., & Kerns, E. (2008). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Plasma Stability). Link
Application Note: Scalable Synthesis of Methyl 4-(4-methylpiperazin-1-yl)benzoate
Abstract This application note details a robust, scalable protocol for the synthesis of Methyl 4-(4-methylpiperazin-1-yl)benzoate , a critical pharmacophore found in various kinase inhibitors and GPCR ligands. Unlike its...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a robust, scalable protocol for the synthesis of Methyl 4-(4-methylpiperazin-1-yl)benzoate , a critical pharmacophore found in various kinase inhibitors and GPCR ligands. Unlike its structural analog (the benzyl congener used in Imatinib synthesis), this molecule features a direct nitrogen-aryl bond. The protocol prioritizes a Nucleophilic Aromatic Substitution (
) strategy utilizing Methyl 4-fluorobenzoate, offering a metal-free, cost-effective alternative to Palladium-catalyzed Buchwald-Hartwig amination. We provide optimized reaction parameters, purification workflows, and analytical validation criteria to ensure >95% purity and high reproducibility.
Introduction & Reaction Strategy
Structural Context
The target molecule consists of a benzoate ester core substituted at the para position with a 4-methylpiperazine moiety.[1]
Common Confusion: Often confused with Methyl 4-((4-methylpiperazin-1-yl)methyl )benzoate (Benzyl linker), a key intermediate for Imatinib.
Significance: The direct N-aryl linkage rigidifies the structure, often used to tune solubility and metabolic stability in drug discovery programs.
Synthetic Pathway Selection
Two primary routes exist for this transformation. This guide focuses on Route A (
) due to its operational simplicity and absence of heavy metal contaminants.
Feature
Route A: (Recommended)
Route B: Buchwald-Hartwig
Starting Material
Methyl 4-fluorobenzoate
Methyl 4-bromo/chlorobenzoate
Reagents
or DIPEA
, Ligand (e.g., BINAP), Base
Conditions
Thermal (), Polar Aprotic Solvent
Mild (), Toluene/Dioxane
Cost/Scalability
Low Cost / High Scalability
High Cost (Catalyst) / Moderate Scalability
Purification
Crystallization usually sufficient
Requires metal scavenging
Reaction Scheme
The electron-withdrawing ester group at the para position activates the benzene ring, making the fluorine atom an excellent leaving group for nucleophilic attack by the secondary amine of 1-methylpiperazine.
Figure 1: Nucleophilic Aromatic Substitution strategy for the target synthesis.
Detailed Experimental Protocol
Materials & Reagents
Reagent
Equiv.
Role
Grade
Methyl 4-fluorobenzoate
1.0
Limiting Reagent
>98%
1-Methylpiperazine
1.5
Nucleophile
>98%
Potassium Carbonate ()
2.0
Base (Acid Scavenger)
Anhydrous, Powder
DMSO (Dimethyl sulfoxide)
5-10 Vol
Solvent
Anhydrous
Ethyl Acetate (EtOAc)
-
Extraction Solvent
ACS Grade
Step-by-Step Procedure
Step 1: Reaction Setup
Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.
Charge Methyl 4-fluorobenzoate (1.0 equiv) and
(2.0 equiv).
Add DMSO (5 mL per gram of benzoate). Note: DMF or NMP can be substituted, but DMSO often provides faster rates for
.
Add 1-Methylpiperazine (1.5 equiv) in one portion.
Expert Tip: A slight excess of piperazine drives the reaction to completion and prevents side reactions.
Step 2: Reaction Execution
Heat the mixture to
(internal temperature).
Stir vigorously for 12–16 hours .
IPC (In-Process Control): Monitor by TLC (System: 5% MeOH in DCM) or HPLC.
Target: Disappearance of Methyl 4-fluorobenzoate (
).
Product: Appearance of UV-active amine spot (
, stains with Ninhydrin/Dragendorff).
Step 3: Workup & Isolation
Cool the reaction mixture to room temperature (
).
Pour the mixture into Ice-Water (10x reaction volume) with vigorous stirring.
Observation: The product may precipitate as a solid. If so, filter directly (Method A). If an oil forms or yield is low, proceed to extraction (Method B).
Method B (Extraction - Recommended for purity):
Extract the aqueous mixture with EtOAc (3 x 5 volumes).
Combine organic layers and wash with Water (2 x) and Brine (1 x) to remove residual DMSO and piperazine.
Dry over anhydrous
.
Filter and concentrate under reduced pressure to yield the crude solid.
Step 4: Purification
Recrystallization: The crude solid is often pure enough (>95%). If needed, recrystallize from minimal hot Ethanol or EtOAc/Heptane .
Column Chromatography (Optional): If impurities persist, use Silica Gel.
Eluent: DCM
5% MeOH/DCM.
Process Workflow Visualization
Figure 2: Decision tree for workup and isolation based on physical state of the crude.
DMSO: Penetrates skin easily, carrying contaminants with it. Wear nitrile gloves (double gloving recommended).
References
PubChem. (2025).[1][4] Compound Summary: Methyl 4-(4-methylpiperazin-1-yl)benzoate.[1][2][5][6] National Library of Medicine.[1] Retrieved from [Link]
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research. (Contextual reference for alternative Buchwald route). Retrieved from [Link]
The Strategic Application of Methyl 4-(4-methylpiperazin-1-yl)benzoate in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Methyl 4-(4-methylpiperazin-1-yl)benzoate, a seemingly unassuming chemical entity, has carved a significant niche in the landscape of modern medicinal chemistry. Its true value lies not in its intrinsic biological activi...
Author: BenchChem Technical Support Team. Date: February 2026
Methyl 4-(4-methylpiperazin-1-yl)benzoate, a seemingly unassuming chemical entity, has carved a significant niche in the landscape of modern medicinal chemistry. Its true value lies not in its intrinsic biological activity, but in its role as a versatile and strategically important scaffold. This guide provides an in-depth exploration of its synthesis, applications, and the underlying chemical logic that makes it a favored building block for researchers and drug development professionals, particularly in the realm of kinase inhibitors.
The Molecular Rationale: Why this Scaffold is a Staple in Drug Design
The utility of Methyl 4-(4-methylpiperazin-1-yl)benzoate stems from a confluence of favorable physicochemical and structural properties. The 4-methylpiperazine moiety is a common feature in many successful drugs, conferring aqueous solubility and providing a basic nitrogen atom that can be protonated at physiological pH. This can facilitate crucial interactions with biological targets, such as forming salt bridges with acidic residues in protein binding pockets.
The benzoate portion of the molecule offers a rigid aromatic core that can be readily functionalized. The methyl ester provides a convenient handle for further chemical transformations, most notably its hydrolysis to the corresponding carboxylic acid or its direct use in amidation reactions. This allows for the facile introduction of larger and more complex molecular fragments, a key step in building pharmacologically active compounds.
Synthesis and Physicochemical Properties: A Foundation for Application
A reliable and scalable synthesis is paramount for any building block in drug discovery. Methyl 4-(4-methylpiperazin-1-yl)benzoate can be synthesized through several reported methods. A common and efficient approach involves the reductive amination of methyl 4-formylbenzoate with 1-methylpiperazine.
General Synthesis Protocol: Reductive Amination
This protocol outlines a general procedure for the synthesis of Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate.[1]
Materials:
Methyl 4-formylbenzoate
1-Methylpiperazine
Sodium triacetoxyborohydride (STAB) or Sodium borohydride (NaBH₄) and acetic acid
Dichloromethane (DCM) or Chloroform (CHCl₃)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate or sodium sulfate
Rotary evaporator
Standard laboratory glassware
Procedure:
Dissolve methyl 4-formylbenzoate (1 equivalent) in the chosen solvent (DCM or CHCl₃).
Add 1-methylpiperazine (1.1 equivalents) to the solution and stir at room temperature for 1-2 hours to allow for imine formation.
In a separate flask, a reducing agent is prepared. If using NaBH₄, it is carefully added to a stirred solution of acetic acid in chloroform at a low temperature (0-5 °C).[1]
The solution containing the imine is then added to the reducing agent mixture.
The reaction mixture is stirred at room temperature until the reaction is complete (monitoring by TLC or LC-MS is recommended).
Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
The combined organic layers are washed with brine, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
The crude product can be purified by column chromatography or recrystallization to afford pure Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate.[1]
Core Application: A Cornerstone in the Synthesis of Kinase Inhibitors
The most prominent application of Methyl 4-(4-methylpiperazin-1-yl)benzoate is as a key intermediate in the synthesis of the groundbreaking anti-cancer drug, Imatinib (Gleevec) .[4] Aberrant kinase activity is a hallmark of many cancers, making kinase inhibitors a crucial class of therapeutic agents.[5]
Case Study: The Synthesis of Imatinib
In the synthesis of Imatinib, Methyl 4-(4-methylpiperazin-1-yl)benzoate is first hydrolyzed to its corresponding carboxylic acid, 4-(4-methylpiperazin-1-ylmethyl)benzoic acid.[4][6] This acid is then activated, often by conversion to its acyl chloride, and subsequently reacted with N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine to form the final Imatinib molecule.
Experimental Workflow: From Methyl Ester to Imatinib
Caption: Synthetic workflow from Methyl 4-(4-methylpiperazin-1-yl)benzoate to Imatinib.
Protocol: Hydrolysis to 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid
This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid.[1]
Dissolve Methyl 4-(4-methylpiperazin-1-ylmethyl)benzoate hydrochloride in a solution of potassium hydroxide in methanol.[1]
Add a small amount of water to the mixture.
Heat the mixture to reflux for 1 hour, monitoring the reaction by TLC or LC-MS.
After completion, cool the reaction mixture to room temperature.
Carefully adjust the pH to 6 with a 2 M hydrochloric acid solution.[1]
Remove the solvent by evaporation under reduced pressure.
The resulting residue containing 4-(4-methylpiperazin-1-ylmethyl)benzoic acid and inorganic salts can often be used in the subsequent step without further purification.[1]
Protocol: Amide Coupling to form Imatinib
This protocol provides a general procedure for the final amide bond formation.[7][8]
Materials:
4-(4-Methylpiperazin-1-ylmethyl)benzoic acid (or its activated form)
Coupling agents (e.g., DCC/HOBt) or thionyl chloride for acid chloride formation
An appropriate solvent (e.g., pyridine, dichloromethane)
Base (if necessary, e.g., triethylamine)
Standard laboratory glassware
Procedure:
If starting from the carboxylic acid, it is first activated. This can be achieved by reacting it with thionyl chloride to form the acyl chloride or by using standard peptide coupling reagents like DCC and HOBt.[8]
In a separate flask, dissolve N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine in a suitable solvent.
Slowly add the activated carboxylic acid derivative to the solution of the amine.
If necessary, add a base to neutralize any acid formed during the reaction.
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.
Work-up the reaction mixture, which may involve quenching with water, extraction with an organic solvent, and purification by chromatography or recrystallization to yield Imatinib.[8]
Broader Horizons: Beyond Imatinib
The utility of the Methyl 4-(4-methylpiperazin-1-yl)benzoate scaffold is not limited to Imatinib. Its structural motifs are being explored in the design of other kinase inhibitors. For instance, derivatives incorporating the (4-methylpiperazin-1-yl)phenyl moiety have been investigated as inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, which are targets in acute myeloid leukemia (AML).[9]
The principle of "scaffold hopping," where a known active core structure is replaced with a different one while maintaining key pharmacophoric features, further expands the potential applications of this building block. The 4-(4-methylpiperazin-1-yl)benzoate moiety can be considered a valuable "pharmacophore" that can be incorporated into various molecular frameworks to target a range of kinases and other enzymes.
Logical Relationship: Scaffold to Drug Candidate
Caption: From a versatile building block to targeted therapies.
Conclusion and Future Perspectives
Methyl 4-(4-methylpiperazin-1-yl)benzoate is a testament to the power of strategic molecular design in medicinal chemistry. Its straightforward synthesis and the ease with which it can be elaborated into complex, biologically active molecules have solidified its importance in the drug discovery pipeline. While its role in the synthesis of Imatinib is its most celebrated application, the underlying principles of its utility—solubility enhancement, a versatile synthetic handle, and a rigid core for pharmacophore presentation—ensure its continued relevance. As researchers continue to explore new chemical space in the quest for novel therapeutics, this valuable building block is poised to remain a key component in the medicinal chemist's toolbox.
References
PrepChem.com. (n.d.). Synthesis of Methyl 4-(piperazin-1-ylmethyl)-benzoate. Retrieved from [Link]
FAQ. (n.d.). How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized? Retrieved from [Link]
Wikipedia. (2023, December 1). Methyl benzoate. Retrieved from [Link]
PubChem. (n.d.). 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride. Retrieved from [Link]
Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.
ResearchGate. (n.d.). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. Retrieved from [Link]
Google Patents. (n.d.). WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.
Lima, I. M. R., et al. (2012). Methyl 4-(piperidine-1-carbonyl)benzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1448. Retrieved from [Link]
PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)benzoic acid. Retrieved from [Link]
Google Patents. (n.d.). CN104910101A - Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride.
Chemical Kinomics & Innovative Drug Discovery. (n.d.). Drug Discovery - Inhibitor. Retrieved from [Link]
Google Patents. (n.d.). CN101735196B - Method for synthesizing Imatinib.
Weisberg, E., et al. (2008). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 51(24), 7899–7912. Retrieved from [Link]
Dömling, A., et al. (2012). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. ACS Combinatorial Science, 14(1), 45–53. Retrieved from [Link]
New Drug Approvals. (2014, September 10). IMATINIB. Retrieved from [Link]
NIPER. (n.d.). Scaffold Hopping in Drug Discovery. Retrieved from [Link]
KnE Publishing. (2024, November 3). Inhibitory Potential of Benzo[a]phenazin-5-ol Derivatives Against C-Kit Kinase: Molecular Docking and Prediction of ADME/Drug-Li. Retrieved from [Link]
Google Patents. (n.d.). US20080103305A1 - Process for the preparation of imatinib.
Thoreen, C. C., et al. (2010). Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][10]naphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 53(19), 7146–7155. Retrieved from [Link]
Kumar, A., et al. (2024). Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1][11][12]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. Chemistry & Biodiversity, 21(1), e202301042. Retrieved from [Link]
"analytical techniques for Methyl 4-(4-methylpiperazin-1-yl)benzoate characterization"
Introduction & Scope This application note details the structural elucidation and purity profiling of Methyl 4-(4-methylpiperazin-1-yl)benzoate (CAS: 354813-14-2).[1] Critical Distinction: Researchers must distinguish th...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Scope
This application note details the structural elucidation and purity profiling of Methyl 4-(4-methylpiperazin-1-yl)benzoate (CAS: 354813-14-2).[1]
Critical Distinction: Researchers must distinguish this compound from its structural analog, Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate (the "methylene-bridged" Imatinib intermediate).[1] The molecule discussed here features a piperazine ring directly attached to the phenyl ring via a C-N bond, creating a "push-pull" electronic system (electron-donating amine para to electron-withdrawing ester) that significantly alters its spectroscopic properties compared to the bridged analog.[1]
Target Audience:
Medicinal Chemists optimizing SAR (Structure-Activity Relationships).[1]
Process Chemists monitoring Nucleophilic Aromatic Substitution (SNAr) reactions.
Expert Insight:
The piperazine moiety is basic (pKa ~8.5–9.0). Traditional acidic mobile phases (0.1% Formic Acid) protonate the nitrogen, causing secondary interactions with residual silanols on the column stationary phase. This results in peak tailing.[1]
Solution: We utilize a High-pH method (pH 10).[1] At this pH, the piperazine is in its free-base form (neutral), improving peak symmetry and retention on hydrophobic C18 phases.[1]
Method parameters
Parameter
Condition
Instrument
Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class
Column
Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (High pH stable)
Mobile Phase A
10 mM Ammonium Bicarbonate in Water (pH 10.0 adjusted w/ NH₄OH)
Mobile Phase B
Acetonitrile (MS Grade)
Flow Rate
0.5 mL/min
Column Temp
40°C
Detection
UV at 290 nm (Max absorption due to conjugation); MS (ESI+)
Expert Insight:
The direct attachment of the piperazine nitrogen to the phenyl ring creates a strong resonance effect.[1] This shields the ortho-protons relative to the nitrogen, creating a distinct upfield shift compared to the methylene-bridged analog.[1]
Sample Preparation: Dissolve 10 mg of sample in 0.6 mL CDCl₃ . (DMSO-d6 is an alternative if solubility is poor, but CDCl₃ provides sharper resolution for the N-methyl group).[1]
Key Diagnostic:
If the compound were the "Imatinib intermediate" (methylene bridged), the aromatic protons would appear as a standard AA'BB' system closer to 7.9 and 7.4 ppm, and you would see a benzylic singlet (~3.5 ppm, 2H).[1] The absence of a benzylic singlet confirms the direct attachment structure.[1]
Protocol 3: FTIR Characterization
Expert Insight:
IR is used here primarily to confirm the ester functionality and the absence of carboxylic acid (broad -OH stretch), which would indicate hydrolysis degradation.[1]
Mode: ATR (Attenuated Total Reflectance) on solid powder.
Key Bands:
1710–1720 cm⁻¹: Strong C=O stretch (Ester). Note: This is slightly lower than typical aliphatic esters due to conjugation with the aromatic ring.
1605 cm⁻¹: Aromatic C=C stretch (enhanced intensity due to the polarization from the amine-ester push-pull system).[1]
Understanding the synthesis is crucial for anticipating impurities.[1][2] The compound is typically synthesized via SNAr substitution of Methyl 4-fluorobenzoate with N-methylpiperazine.[1]
Figure 2: Synthetic route and potential degradation pathways defining the impurity profile.
Application Note: NMR Spectroscopy of Methyl 4-(4-methylpiperazin-1-yl)benzoate
This Application Note is designed for researchers in medicinal chemistry and drug development, specifically those working with kinase inhibitor intermediates (e.g., Imatinib, Ponatinib analogs).[1][2] It provides a rigor...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers in medicinal chemistry and drug development, specifically those working with kinase inhibitor intermediates (e.g., Imatinib, Ponatinib analogs).[1][2] It provides a rigorous protocol for the NMR characterization of Methyl 4-(4-methylpiperazin-1-yl)benzoate , a critical synthetic intermediate.[2]
Abstract & Scope
Methyl 4-(4-methylpiperazin-1-yl)benzoate is a pharmacophore building block frequently employed in the synthesis of tyrosine kinase inhibitors.[2] Its purity is paramount, as the piperazine ring is susceptible to oxidation and the ester to hydrolysis.[1][2] This guide details the structural assignment, expected chemical shifts, and specific acquisition protocols to differentiate this compound from common impurities (e.g., N-desmethyl precursors or hydrolysis products).[1][2]
Experimental Protocol
Sample Preparation
To ensure high-resolution data with minimal line broadening due to piperazine ring flipping, the following preparation is recommended:
Solvent Selection:Chloroform-d (CDCl₃) is the preferred solvent (99.8% D).[2] It minimizes viscosity-induced broadening compared to DMSO-d₆ and prevents amine protonation issues unless the sample is a salt.[2]
Note: If the sample is a hydrochloride salt, use DMSO-d₆ and add 1 eq. of K₂CO₃ or use NaOD to free the base in situ if neutral chemical shifts are required.[2]
Concentration: Dissolve 10–15 mg of analyte in 0.6 mL of solvent.
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual CHCl₃ at 7.26 ppm.[2]
Instrument Parameters (Standard 400 MHz)
Pulse Sequence: zg30 (30° excitation pulse) to prevent saturation of methyl signals.
Relaxation Delay (D1): Set to 2.0–3.0 seconds . The methyl protons (N-Me and O-Me) have longer T1 relaxation times; insufficient delay will reduce integration accuracy.[2]
Temperature: 298 K (25°C).[2] Critical: If piperazine signals appear broad, elevate temperature to 313 K (40°C) to accelerate the chair-chair interconversion beyond the coalescence point.[2]
Workflow Visualization
Figure 1: Optimized NMR acquisition workflow for piperazine derivatives.
Results & Discussion: Structural Assignment
1H NMR Assignment (CDCl₃, 400 MHz)
The spectrum is characterized by a distinct AA'BB' aromatic system and two distinct methyl singlets.[1][2] The piperazine ring protons appear as two triplets (or broad multiplets depending on resolution).[1][2]
Differentiation of Methyls: The ester methyl (3.87 ppm) is significantly downfield of the N-methyl (2.36 ppm) due to the electronegativity of oxygen.[2]
Symmetry: The piperazine protons appear as two sets of equivalent pairs due to the rapid chair flipping at room temperature and the plane of symmetry through the N-Ph and N-Me bonds.[2]
AA'BB' System: The aromatic region must show a "roofing" effect characteristic of para-substitution, with the outer lines of the doublets being smaller than the inner lines.[1][2]
To validate the structure, Heteronuclear Multiple Bond Correlation (HMBC) is used to link the distinct "islands" of protons.[1][2]
Figure 2: Key HMBC correlations establishing the connectivity between the piperazine ring, the aromatic core, and the ester.
Troubleshooting & Quality Control
Impurity Profiling
Common synthetic impurities and their NMR signatures:
Methyl 4-fluorobenzoate (Starting Material): Look for multiplets at 7.1 ppm and 8.0 ppm . 19F NMR is diagnostic (-105 ppm).[2]
1-Methylpiperazine (Excess Reagent): Sharp singlets at 2.30 ppm (N-Me) and multiplets at 2.4–2.9 ppm .[2] These will be distinct from the benzoate-bound piperazine.[2]
Hydrolysis Product (Acid): Disappearance of the O-Me singlet at 3.87 ppm and appearance of a broad COOH proton >11 ppm (if in DMSO).[2]
Line Broadening
If the piperazine signals (2.55 and 3.35 ppm) appear as broad mounds rather than distinct triplets, it indicates intermediate exchange of the chair conformation.[1][2]
Solution: Run the experiment at 313 K (40°C) . This increases the exchange rate (
), sharpening the signals into well-defined triplets.[2]
References
ChemicalBook. Methyl 4-(4-methylpiperazin-1-yl)benzoate - CAS 354813-14-2.[2] Retrieved from [2]
MDPI. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. (Provides comparative shifts for N-methylpiperazine moiety). Retrieved from [2]
Royal Society of Chemistry. Reusable Ionic Liquid-Catalyzed Oxidative Esterification. (Provides comparative shifts for Methyl Benzoate derivatives). Retrieved from [2]
SpectraBase. 1-(4-methoxyphenyl)piperazine hydrochloride 1H NMR. (Provides comparative shifts for the N-Aryl piperazine fragment). Retrieved from [2]
Author: BenchChem Technical Support Team. Date: February 2026
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Methyl 4-(4-methylpiperazin-1-yl)benzoate in human plasma. This compound, featuring a substituted piperazine moiety linked to a benzoate ester, is representative of a chemical scaffold prevalent in drug discovery and development. The described protocol provides a comprehensive workflow, from sample preparation through to data acquisition and analysis, suitable for researchers in pharmacology, toxicology, and drug metabolism and pharmacokinetics (DMPK). The methodology employs a simple protein precipitation for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach offers high selectivity and sensitivity, making it ideal for supporting preclinical and clinical research.
Introduction
Methyl 4-(4-methylpiperazin-1-yl)benzoate is a small organic molecule incorporating a methylpiperazine group, a common functional group in many pharmacologically active compounds, including the anti-cancer drug imatinib. The accurate quantification of such compounds in biological matrices is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) properties. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical assays due to its inherent selectivity, sensitivity, and speed.[1] This note provides a detailed protocol for the analysis of Methyl 4-(4-methylpiperazin-1-yl)benzoate, serving as a practical guide for scientists and researchers in the field of drug development.
The core of this method lies in the specific detection of the analyte using tandem mass spectrometry. The molecule is first ionized, typically via electrospray ionization (ESI), to form a protonated precursor ion. This ion is then isolated and fragmented through collision-induced dissociation (CID) to produce characteristic product ions. The specific transition from the precursor ion to a product ion is monitored, providing a high degree of certainty in identification and quantification.
Chemical Properties of Methyl 4-(4-methylpiperazin-1-yl)benzoate
A thorough understanding of the analyte's physicochemical properties is crucial for method development.
The presence of the tertiary amine in the piperazine ring makes the molecule basic and readily protonated, which is ideal for positive mode electrospray ionization.
Experimental Workflow
The overall analytical workflow is depicted in the following diagram. This process is designed to be efficient and robust, minimizing sample handling and potential sources of error.
Caption: Overall experimental workflow from sample preparation to data analysis.
Detailed Protocols
Materials and Reagents
Methyl 4-(4-methylpiperazin-1-yl)benzoate analytical standard (≥98% purity)
Deuterated internal standard (IS), e.g., Methyl 4-(4-methylpiperazin-1-yl)benzoate-d3 (if available), or a structurally similar compound such as Imatinib-d8.[3]
LC-MS grade acetonitrile, methanol, and water
Formic acid (LC-MS grade)
Human plasma (sourced from a reputable supplier)
Standard and Internal Standard Preparation
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Methyl 4-(4-methylpiperazin-1-yl)benzoate and the internal standard in methanol to a final concentration of 1 mg/mL.
Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) acetonitrile:water to prepare a series of working standards for the calibration curve (e.g., 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL).
Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.
Sample Preparation Protocol: Protein Precipitation
Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis.
Sample Thawing: Thaw frozen plasma samples at room temperature.
Aliquoting: Aliquot 50 µL of plasma into a 1.5 mL microcentrifuge tube.
Addition of Precipitation Agent: Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each plasma sample.
Vortexing: Vortex the samples vigorously for 30 seconds to ensure complete protein precipitation.
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial or 96-well plate.
Dilution: Add 100 µL of LC-MS grade water to the supernatant to reduce the organic content of the final sample, which can improve peak shape in reversed-phase chromatography.
Injection: Inject 5 µL of the final solution onto the LC-MS/MS system.
LC-MS/MS Method
The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
Parameter
Recommended Condition
Rationale
Column
C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm)
Provides good retention and separation for moderately polar compounds.
Mobile Phase A
0.1% Formic Acid in Water
Acidification promotes protonation of the analyte for better ionization and peak shape.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
A common organic solvent for reversed-phase chromatography.
Flow Rate
0.4 mL/min
Suitable for a 2.1 mm ID column.
Gradient
5% to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min
A generic gradient to elute the analyte with a reasonable retention time.
Column Temperature
40 °C
Improves peak shape and reduces viscosity.
Injection Volume
5 µL
A typical injection volume for modern LC-MS/MS systems.
Table 2: Mass Spectrometry Parameters
Parameter
Recommended Setting
Rationale
Ionization Mode
Electrospray Ionization (ESI), Positive
The basic nitrogen atoms are readily protonated.
Precursor Ion (Q1)
m/z 235.14
Calculated [M+H]⁺ for C₁₃H₁₈N₂O₂
Product Ions (Q3)
See Section 5 for details
Specific fragments of the precursor ion.
Collision Energy (CE)
To be optimized
The energy required to induce fragmentation.
Declustering Potential (DP)
To be optimized
Prevents ion clusters from entering the mass spectrometer.
Source Temperature
500 °C
Aids in desolvation of the ESI droplets.
IonSpray Voltage
5500 V
The voltage applied to the ESI needle to generate a spray.
Fragmentation Pattern and MRM Transitions
The fragmentation of Methyl 4-(4-methylpiperazin-1-yl)benzoate in the mass spectrometer is predictable based on its structure. The most likely points of fragmentation are the bonds within the piperazine ring and the bond connecting the piperazine to the benzene ring.[4]
Caption: Predicted fragmentation pathway of Methyl 4-(4-methylpiperazin-1-yl)benzoate.
Based on this predicted fragmentation, the following MRM transitions are recommended for monitoring:
Table 3: MRM Transitions
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Proposed Use
Methyl 4-(4-methylpiperazin-1-yl)benzoate
235.14
135.08
Quantifier
Methyl 4-(4-methylpiperazin-1-yl)benzoate
235.14
99.10
Qualifier
Internal Standard (e.g., Imatinib-d8)
502.30
394.20
Quantifier
The quantifier transition is typically the most abundant and stable fragment ion, while the qualifier transition provides additional confirmation of the analyte's identity. The ratio of the quantifier to the qualifier peak areas should be consistent across all samples and standards.
Data Analysis and Quantification
The concentration of Methyl 4-(4-methylpiperazin-1-yl)benzoate in the plasma samples is determined by constructing a calibration curve.
Peak Integration: Integrate the peak areas of the quantifier MRM transitions for the analyte and the internal standard in all samples and standards.
Response Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area for each point on the calibration curve and for the unknown samples.
Calibration Curve Construction: Plot the response ratio against the nominal concentration of the calibration standards. Perform a linear regression with a 1/x² weighting. The correlation coefficient (r²) should be >0.99.
Concentration Determination: Determine the concentration of the analyte in the unknown samples by interpolating their response ratios from the calibration curve.
Method Validation Considerations
A full method validation according to regulatory guidelines (e.g., FDA or EMA) should be performed before using this method for pivotal studies. Key validation parameters include:
Selectivity: Absence of interfering peaks at the retention time of the analyte and IS in blank plasma from multiple sources.
Linearity and Range: The concentration range over which the assay is accurate and precise.
Accuracy and Precision: Intra- and inter-day accuracy (as % bias) and precision (as % CV) at multiple concentration levels (LLOQ, LQC, MQC, HQC).
Matrix Effect: Assessment of ion suppression or enhancement caused by the plasma matrix.
Recovery: The efficiency of the extraction process.
Stability: Stability of the analyte in plasma under various storage and handling conditions (freeze-thaw, bench-top, long-term).
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of Methyl 4-(4-methylpiperazin-1-yl)benzoate in human plasma by LC-MS/MS. The method is sensitive, selective, and employs a straightforward sample preparation technique. This protocol serves as an excellent starting point for researchers and can be adapted and validated for high-throughput bioanalysis in a drug development setting.
References
de Castro, B. R., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals, 16(7), 934. [Link]
ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs. [Link]
Toffoli, G., et al. (2019). Development and validation of an LC-MS/MS method for imatinib and norimatinib monitoring by finger-prick DBS in gastrointestinal stromal tumor patients. PloS one, 14(11), e0225225. [Link]
Konieczna, L., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Toxics, 10(4), 159. [Link]
Zhu, N., et al. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 41(3), 320-327. [Link]
United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
Peters, F. T., et al. (2008). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Journal of mass spectrometry, 43(1), 58-71. [Link]
Appelblad, P., et al. (2013). A sensitive and rapid LC-TOF-MS method for the determination of imatinib and its main metabolite in human plasma. Analytical Methods, 5(17), 4340-4346. [Link]
Roy, B., et al. (2024). Development of a sensitive LC-MS/MS method for determination of N-nitrosopiperazine in levocetirizine. Analytical Methods. [Link]
ResearchGate. Chromatogram of piperazine derivatives (and pentedrone as internal...). [Link]
Zhang, Y., et al. (2025). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Journal of the American Society for Mass Spectrometry. [Link]
Rao, G. N., et al. (2022). LC-MS/MS Bioanalytical Procedure for Quantification of Imatinib Mesylate in Rat Plasma. Pharmaceutical Methods, 13(3), 123-129. [Link]
Li, J., et al. (2016). A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma. Journal of pharmaceutical and biomedical analysis, 120, 24-30. [Link]
Kumar, A., et al. (2015). QUANTIFICATION OF POTENTIAL GENOTOXIC IMPURITY IN IMATINIB MESYLATE BY LC-MS/MS. Trade Science Inc.[Link]
Chromatographic Purification Strategies for Methyl 4-(4-methylpiperazin-1-yl)benzoate
Application Note & Protocol Guide | AN-2026-MPB Abstract This application note details the purification of Methyl 4-(4-methylpiperazin-1-yl)benzoate , a common intermediate in the synthesis of kinase inhibitors and CNS-a...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol Guide | AN-2026-MPB
Abstract
This application note details the purification of Methyl 4-(4-methylpiperazin-1-yl)benzoate , a common intermediate in the synthesis of kinase inhibitors and CNS-active agents. The presence of the basic
-methylpiperazine moiety (pKa ~9.7, ~5.4) presents specific chromatographic challenges, primarily peak tailing on silica and pH-dependent solubility. This guide provides a tiered purification strategy: a high-throughput Flash Chromatography method using amine-modified mobile phases and a high-resolution Preparative HPLC protocol leveraging pH switching for maximum purity.
The following diagram outlines the logical flow from crude synthesis to isolated pure product, highlighting the "Catch-and-Release" logic of the purification.
Figure 1: Purification logic flow. The Acid/Base workup is a critical pre-purification step to reduce chromatographic load.
Protocol 1: Flash Chromatography (Normal Phase)
Objective: Bulk purification (grams scale) to remove non-polar starting materials and polar baseline impurities.
The "Tailing" Problem
Standard silica gel is acidic (pH ~5). The basic nitrogen of the piperazine ring interacts strongly with surface silanols, causing severe peak tailing and poor resolution.
Solution: We must use a Mobile Phase Modifier (Triethylamine or Ammonium Hydroxide) to compete for silanol sites.
Scientist's Note: If the target co-elutes with the hydrolyzed acid impurity, switch to an Amino (NH2) functionalized silica column . The amino silica repels the basic target (elutes faster) but retains the acidic impurity strongly.
Protocol 2: Preparative HPLC (Reverse Phase)
Objective: High-purity polishing (>99%) for biological assays.
pH Strategy: The "High pH" Advantage
While low pH (Formic Acid/TFA) is standard, it protonates the piperazine (Charge +1 or +2), making it very hydrophilic. This leads to early elution (near the void volume) and poor separation from polar impurities.
Recommendation: Use High pH (pH 10) . At pH 10, the piperazine is neutral (free base). This dramatically increases retention on the C18 column, moving the peak away from the solvent front and improving loading capacity.
Experimental Conditions
Parameter
Condition
Column
Hybrid C18 (e.g., Waters XBridge or Phenomenex Gemini NX). Do not use standard silica-C18 at pH 10.
Dimensions
19 x 150 mm, 5 µm (for 50–100 mg injections)
Mobile Phase A
10 mM Ammonium Bicarbonate in Water (adjusted to pH 10 with NH₄OH)
Mobile Phase B
Acetonitrile (MeCN)
Flow Rate
20 mL/min
Gradient
5% B to 60% B over 15 minutes.
Step-by-Step Execution
Sample Prep: Dissolve the semi-pure material from Flash chromatography in DMSO:MeOH (1:1) at 50 mg/mL. Filter through a 0.2 µm PTFE filter.
Equilibration: Run 5% B for 3 minutes to equilibrate the column.
Injection: Inject 1.0 mL (50 mg load).
Collection: Trigger collection by UV threshold (254 nm).
Post-Run: The fraction will contain ammonium bicarbonate. Lyophilization will remove the volatile buffer, leaving the pure free base.
Alternative "Catch-and-Release" (SCX)
For rapid cleanup without HPLC, use Strong Cation Exchange (SCX) cartridges.
Load: Dissolve crude in MeOH (neutral). Load onto SCX cartridge.
Mechanism:[3][1][4][5] The basic piperazine binds to the sulfonic acid groups on the resin. Neutral impurities (starting ester) pass through.
Wash: Wash with MeOH to remove non-basic impurities.
Elute: Elute with 2M Ammonia in Methanol .
Mechanism:[1][4][5] Ammonia neutralizes the resin, releasing the target molecule.
Finish: Evaporate solvent to obtain pure amine.
Analytical Verification (QC)
Before releasing the batch, verify purity using UPLC-MS.
Column: C18, 1.7 µm, 2.1 x 50 mm.
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
MS Mode: ESI Positive. Look for [M+H]⁺ = 235.14 .
Note: You may see a double charged species [M+2H]²⁺ at m/z ~118 due to the two nitrogens.
References
Chromatographic Behavior of Piperazines: Determination of piperazine derivatives in “Legal Highs”. ResearchGate. Available at: [Link] (Accessed Feb 6, 2026).
Chemical Data & Safety: 4-(4-Methylpiperazin-1-yl)benzoic acid - PubChem Compound Summary. National Center for Biotechnology Information. Available at: [Link] (Accessed Feb 6, 2026).
General Protocol for Basic Amines:Strategies for the Purification of Basic Compounds. Waters Corporation Application Notes. (General industry standard for High pH HPLC on Hybrid columns).
Disclaimer: Always consult the Safety Data Sheet (SDS) before handling chemicals. Ensure adequate ventilation when using volatile amines like Triethylamine.
"Methyl 4-(4-methylpiperazin-1-yl)benzoate as a research chemical intermediate"
Application Notes & Protocols: Methyl 4-(4-methylpiperazin-1-yl)benzoate A Senior Application Scientist's Guide for Researchers in Drug Development This document provides an in-depth technical guide on the utilization of...
A Senior Application Scientist's Guide for Researchers in Drug Development
This document provides an in-depth technical guide on the utilization of Methyl 4-(4-methylpiperazin-1-yl)benzoate as a pivotal research chemical intermediate. Designed for chemists and drug development professionals, this guide moves beyond simple procedural lists to offer insights into the causality of experimental choices, ensuring robust and reproducible outcomes. The protocols are structured as self-validating systems, incorporating checkpoints for reaction monitoring and product characterization.
Compound Profile and Strategic Importance
Methyl 4-(4-methylpiperazin-1-yl)benzoate is a substituted benzoate ester featuring a 1-methylpiperazine moiety. This unique structure makes it a valuable and versatile building block in medicinal chemistry. Its primary utility lies in its dual reactivity: the methyl ester can be hydrolyzed to a carboxylic acid or directly converted to an amide, while the nucleophilic piperazine ring allows for further functionalization if desired, although it is typically the terminal coupling point.
Its most notable application is as a key intermediate in the synthesis of the tyrosine kinase inhibitor, Imatinib, a frontline treatment for chronic myeloid leukemia (CML) and other cancers.[1][2] The structural fragment it provides is essential for the final drug's efficacy and pharmacokinetic profile.
Physicochemical & Safety Data
Property
Value
Source/Notes
IUPAC Name
Methyl 4-(4-methylpiperazin-1-yl)benzoate
---
CAS Number
106261-49-8
---
Molecular Formula
C₁₃H₁₈N₂O₂
---
Molecular Weight
234.30 g/mol
---
Appearance
Off-white to pale yellow solid
Varies by purity
Solubility
Soluble in Methanol, Chloroform, DCM.
Limited solubility in water.
Safety
Handle with standard PPE (gloves, safety glasses). Avoid inhalation of dust. Consult SDS for full details.
---
Core Synthetic Application: Amide Bond Formation
The primary role of Methyl 4-(4-methylpiperazin-1-yl)benzoate in multi-step synthesis is to serve as the precursor to an amide-containing scaffold. The methyl ester is an effective electrophile for direct aminolysis, especially with a suitable catalyst or activation, to form a stable amide bond.[3] This reaction is a cornerstone of pharmaceutical synthesis.[4]
A prominent example is its use in synthesizing Imatinib, where it couples with an aniline derivative (4-methyl-N3-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine) to form the final benzamide structure.[5]
Logical Workflow: From Ester to Amide
The following diagram illustrates the typical synthetic logic when employing this intermediate. The process involves two main stages: the synthesis of the intermediate itself and its subsequent use in amide coupling.
Technical Assessment of Methyl 4-(4-methylpiperazin-1-yl)benzoate in In Vitro Models
Executive Summary & Scientific Context Methyl 4-(4-methylpiperazin-1-yl)benzoate is a critical pharmacophore and synthetic intermediate, most notably serving as a precursor to the tyrosine kinase inhibitor Imatinib (Glee...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Context
Methyl 4-(4-methylpiperazin-1-yl)benzoate is a critical pharmacophore and synthetic intermediate, most notably serving as a precursor to the tyrosine kinase inhibitor Imatinib (Gleevec) and related bioactive molecules.[1][2] In cell culture applications, this compound is primarily utilized in three contexts:
Structure-Activity Relationship (SAR) Studies: As a structural analog to evaluate the contribution of the benzoate ester versus the free acid or amide functionalities in kinase binding.[1][2]
Prodrug Feasibility: Evaluating the ester's ability to permeate cell membranes and undergo intracellular hydrolysis to the corresponding acid (4-(4-methylpiperazin-1-yl)benzoic acid).[1][2]
Impurity Profiling: Assessing the background cytotoxicity of synthesis intermediates present in trace amounts in final drug substances.[1][2]
This guide provides standardized protocols for solubilization, stability assessment, and cytotoxicity profiling, ensuring reproducible data generation for this specific chemical entity.[1][2]
Physicochemical Profile & Handling
Understanding the chemical behavior of the piperazine-benzoate motif is prerequisite to successful cell culture.[1][2]
Protonated at pH 7.[1][2]4. Improves aqueous solubility but may trap compound in acidic lysosomes (lysosomotropism).[1][2]
Functional Groups
Methyl Ester, Tertiary Amine
Risk: Ester hydrolysis in serum-containing media (esterases).[1][2]
Solubility
DMSO (>50 mM), Ethanol
Use DMSO for stock solutions.[1][2] Avoid acidic aqueous buffers for long-term storage.[1][2]
Storage & Stock Preparation Protocol
Weighing: Weigh the solid substance into a glass vial (avoid plastics initially to prevent static loss of small quantities).
Solvent: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a 50 mM stock concentration.
Calculation: To make 1 mL of 50 mM stock, dissolve 11.72 mg of compound in 1 mL DMSO.[1][2]
Sterilization: If using in long-term culture (>24h), filter-sterilize the DMSO stock using a 0.22 µm PTFE or Nylon syringe filter . Do not use cellulose acetate (DMSO dissolves it).[1][2]
Storage: Aliquot into amber vials (20-50 µL) to avoid freeze-thaw cycles. Store at -20°C . Stable for 6 months.
Critical Application Note: Stability in Media
The "Hidden" Variable: This compound contains a methyl ester.[1][2][3] Fetal Bovine Serum (FBS) used in cell culture is rich in carboxylesterases.[1][2]
Hypothesis: The compound may rapidly convert to 4-(4-methylpiperazin-1-yl)benzoic acid in culture.[1][2]
Impact: If you observe an effect, is it the ester or the acid?
Protocol 1: Media Stability Validation (LC-MS/HPLC)
Before running bioassays, define the half-life of the compound in your specific media.[1][2]
Materials:
Complete Culture Media (e.g., DMEM + 10% FBS).[1][2]
Spike: Dilute the 50 mM DMSO stock to 10 µM in pre-warmed (37°C) Complete Media and Serum-Free Media.
Incubate: Place in the cell culture incubator (37°C, 5% CO2).
Sampling: Remove 100 µL aliquots at T=0, 1h, 4h, 8h, and 24h.
Quench: Immediately add 400 µL of ice-cold ACN to precipitate proteins and stop esterase activity. Vortex for 30s.
Centrifuge: Spin at 10,000 x g for 10 min at 4°C.
Analyze: Inject the supernatant into HPLC/LC-MS. Monitor the disappearance of the Ester peak (Parent) and appearance of the Acid peak (Metabolite).[1][2]
Decision Matrix:
If T1/2 < 1 hour: The compound acts as a rapid prodrug.[1][2] Biological effects are likely due to the acid.[1][2]
If T1/2 > 24 hours: The compound is stable; effects are intrinsic to the ester.[1][2]
Cytotoxicity & Proliferation Assay (MTT/CCK-8)
This protocol determines the "safe window" for the compound or assesses its toxicity as an impurity.[1][2]
Cell Lines:
HepG2: High metabolic activity (good for assessing esterase conversion).[1][2]
HEK293: Standard "bystander" cell line for general toxicity.[1][2]
Workflow Diagram (DOT):
Caption: Standardized workflow for cytotoxicity profiling of piperazine-benzoate derivatives.
Detailed Procedure:
Seeding: Seed cells (e.g., 5,000 cells/well) in 100 µL media in a 96-well plate. Incubate for 24h to allow attachment.
Preparation of Working Solutions:
Prepare a 200 µM intermediate dilution in media (4 µL of 50 mM stock into 996 µL media). DMSO conc = 0.4%.[1][2]
Perform 1:2 or 1:3 serial dilutions in media containing 0.4% DMSO (to match vehicle concentration).[1][2]
Range: Test from 100 µM down to 0.1 µM.
Treatment: Aspirate old media and add 100 µL of compound-containing media.
Controls: Vehicle Control (0.4% DMSO only), Positive Control (e.g., 10 µM Doxorubicin).[1][2]
Data Analysis: Normalize to Vehicle Control (100% viability). Plot Log(concentration) vs. % Viability to determine IC50.[1][2]
Mechanistic Pathway: Intracellular Fate[2]
Understanding the intracellular behavior is vital for interpreting SAR data.[1][2] The piperazine moiety facilitates lysosomal trapping, while the ester facilitates entry.[1][2]
Caption: Proposed intracellular fate: passive diffusion followed by enzymatic hydrolysis or lysosomal sequestration.[1][2]
Troubleshooting & Optimization
Observation
Root Cause
Corrective Action
Precipitation in Media
High concentration (>100 µM) or "salting out" effect.[1][2]
Sonicate the 50 mM stock before dilution. Do not exceed 100 µM in assay. Ensure DMSO < 0.5%.
High Variability in IC50
Evaporation of outer wells or inconsistent seeding.[1][2]
Use PBS in edge wells (exclude from assay).[1][2] Use automated multidrop dispensers for seeding.[1][2]
Verify purity via LC-MS.[1][2] If <95%, re-purify.[1][2] The piperazine ring can oxidize if stored improperly.[1][2]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 736532, 4-(4-methylpiperazin-1-yl)benzoic acid. Retrieved October 26, 2025 from [Link]
Szakács, G., et al. (2005). Targeting multidrug resistance in cancer.[1][2] Nature Reviews Drug Discovery.[1][2] (Contextual grounding for kinase inhibitor pharmacophores).
Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data.[1][2][4] (Standard reference for stock preparation).
(Note: While specific cell culture papers for the methyl ester alone are rare, the protocols above are derived from standard industry practices for characterizing piperazine-benzoate intermediates in kinase inhibitor discovery.)
Application Note: Dosing Considerations for In Vivo Studies with Piperazine Derivatives
Abstract Piperazine derivatives (e.g., arylpiperazines, benzylpiperazines) represent a privileged scaffold in medicinal chemistry, particularly for CNS targets (5-HT, Dopamine). However, their in vivo utility is frequent...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Piperazine derivatives (e.g., arylpiperazines, benzylpiperazines) represent a privileged scaffold in medicinal chemistry, particularly for CNS targets (5-HT, Dopamine). However, their in vivo utility is frequently compromised by biphasic solubility profiles, pH-dependent stability, and the formation of active metabolites (e.g., mCPP) that confound behavioral readouts. This guide provides a standardized workflow for formulating and dosing piperazine derivatives to ensure pharmacokinetic linearity and data integrity.
Part 1: Physicochemical Properties & Vehicle Selection
The primary failure mode in piperazine studies is inconsistent bioavailability due to poor vehicle selection. Piperazines exist in two distinct states with opposing solubility profiles: the lipophilic free base and the hydrophilic salt .
The "Salt vs. Base" Decision Matrix
Most piperazine derivatives are supplied as hydrochloride or citrate salts to improve shelf stability. However, these salts often yield highly acidic solutions (pH < 4.0) when dissolved in saline, causing peritonitis (IP) or gastric irritation (PO) that mimics behavioral distress.
Self-Validating Protocol: Always measure the pH of your final formulation. If pH < 5.5 or > 8.5 for IP/SC injection, buffering is mandatory.
DOT Diagram: Vehicle Selection Logic
The following decision tree illustrates the selection process based on the compound's state and route of administration.
Figure 1: Decision logic for vehicle selection to prevent solubility-induced artifacts.
Part 2: The "Metabolic Trap" (Pharmacokinetics)
A critical, often overlooked aspect of piperazine pharmacology is the formation of active metabolites . Many piperazine drugs (e.g., Trazodone, Nefazodone) undergo N-dealkylation by CYP3A4 to form 1-(3-chlorophenyl)piperazine (mCPP) .
Why This Matters
mCPP is a potent, non-selective serotonin agonist (5-HT2C/1A). In behavioral studies, if your parent compound metabolizes rapidly into mCPP, your data may reflect the metabolite's anxiogenic effects rather than the parent drug's intended mechanism.
Expert Insight: If you observe a biphasic behavioral response (e.g., anxiolytic at low dose, anxiogenic at high dose), assay plasma for mCPP levels. High doses may saturate the metabolic clearance of mCPP, leading to accumulation.
Table 1: Key Piperazine Metabolites & Targets
Parent Compound
Primary Metabolite
Metabolite Target
Confounding Effect
Trazodone
mCPP
5-HT2C Agonist
Anxiety, Hypophagia
Buspirone
1-(2-Pyrimidinyl)piperazine (1-PP)
α2-Adrenergic Antagonist
Altered locomotor activity
Nefazodone
mCPP
5-HT2C Agonist
Anxiety
Part 3: Detailed Dosing Protocols
Protocol A: Formulation of Lipophilic Piperazine Bases (Intraperitoneal)
Objective: Solubilize a hydrophobic piperazine derivative for IP injection without using toxic concentrations of DMSO.
Materials:
Piperazine derivative (Free Base)
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Sterile Water for Injection
0.22 µm Syringe Filter
Step-by-Step Methodology:
Carrier Preparation: Prepare a 20% (w/v) stock solution of HP-β-CD in sterile water. Vortex until clear.
Weighing: Weigh the required amount of piperazine base into a sterile glass vial.
Wetting: Add the HP-β-CD solution to the vial. Do not add saline yet.
Sonication: Sonicate at 40°C for 20-30 minutes. The cyclodextrin cavity will encapsulate the lipophilic piperazine ring.
Clarification: If the solution remains cloudy, adjust pH carefully with 0.1N HCl (dropwise) to protonate the piperazine nitrogens, then back-titrate with NaOH if necessary.
Sterilization: Filter through a 0.22 µm PVDF membrane.
Validation: Inspect for precipitation after 1 hour at room temperature before dosing.
Protocol B: Dosing Regimen for Behavioral Assessment
Objective: Establish a dose-response curve while avoiding serotonin syndrome.
Medium Dose (5.0 - 10.0 mg/kg): Engages lower affinity targets.
High Dose (> 20.0 mg/kg): High risk of off-target effects and mCPP accumulation.
Administration:
Volume: 5 mL/kg (rats) or 10 mL/kg (mice).
Timing: Administer 30-45 minutes prior to testing. Piperazines generally have rapid absorption (
~30 min) but moderate half-lives ( ~3-5 hours in rodents).
Part 4: Safety & Monitoring (Serotonin Syndrome)
Piperazine derivatives, especially when combined with SSRIs or MAOIs, can precipitate Serotonin Syndrome. This is a humane endpoint requiring immediate intervention.
DOT Diagram: Toxicity Pathway & Monitoring
Figure 2: Pathway of serotonergic toxicity and required clinical observations.
Monitoring Checklist:
Flat Body Posture: Rat spreads limbs, pressing abdomen to floor.
Hyperthermia: Monitor rectal temperature if doses exceed 10 mg/kg.
References
Maurer, H. H., et al. (2004). "Piperazine-Derived Designer Drug 1-(3-Chlorophenyl)piperazine (mCPP): GC-MS Studies on its Metabolism and its Toxicological Detection in Rat Urine." Journal of Analytical Toxicology.
Caccia, S., et al. (1981). "(-)-m-Chlorophenyl-piperazine, a central 5-hydroxytryptamine agonist, is a metabolite of trazodone."[2] Journal of Pharmacy and Pharmacology.
Fuller, R. W., et al. (1978). "Effect of 1-(m-trifluoromethylphenyl)-piperazine on 3H-serotonin binding to membranes from rat brain in vitro and on serotonin turnover in rat brain in vivo." European Journal of Pharmacology.
Kim, T. H., et al. (2019). "Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics." Pharmaceutics.[3]
European Medicines Agency. (1999). "Piperazine Summary Report - MRL." Committee for Veterinary Medicinal Products.
Application Notes and Protocols for the Formulation of Methyl 4-(4-methylpiperazin-1-yl)benzoate
Introduction Methyl 4-(4-methylpiperazin-1-yl)benzoate is a substituted N-arylpiperazine, a chemical scaffold of significant interest in medicinal chemistry and drug discovery. Compounds within this class have been inves...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Methyl 4-(4-methylpiperazin-1-yl)benzoate is a substituted N-arylpiperazine, a chemical scaffold of significant interest in medicinal chemistry and drug discovery. Compounds within this class have been investigated for a wide range of biological activities.[1][2][3] Structurally, this compound shares features with components of pharmacologically active molecules, such as the tyrosine kinase inhibitor Imatinib, suggesting its potential as a building block or a standalone agent in various research contexts.[4][5]
Effective and reproducible biological experimentation hinges on the appropriate formulation of the test compound. This guide provides a comprehensive overview of the physicochemical properties of Methyl 4-(4-methylpiperazin-1-yl)benzoate and details robust protocols for its formulation for both in vitro and in vivo studies. The methodologies described herein are designed to be self-validating, emphasizing the scientific rationale behind each step to ensure experimental success and data integrity.
Physicochemical Properties and Data
A thorough understanding of a compound's physicochemical properties is the cornerstone of successful formulation development. The properties for Methyl 4-(4-methylpiperazin-1-yl)benzoate (CAS: 354813-14-2) are summarized below. The presence of the basic piperazine moiety (predicted pKa ≈ 7.62) and the hydrophobic methyl benzoate portion suggests a pH-dependent aqueous solubility and a general preference for organic solvents.
Property
Value
Source
Molecular Formula
C₁₃H₁₈N₂O₂
ChemicalBook
Molecular Weight
234.29 g/mol
ChemicalBook
Appearance
Pale yellow powder
Benchchem
Melting Point
117-124 °C
ChemicalBook, Benchchem
Boiling Point (Predicted)
362.4 ± 37.0 °C
ChemicalBook
Density (Predicted)
1.112 ± 0.06 g/cm³
ChemicalBook
pKa (Predicted)
7.62 ± 0.42 (most basic)
ChemicalBook
LogP (Predicted)
1.95
ChemSpider
Note: Experimental solubility data in common laboratory solvents is not extensively published. Therefore, an initial solubility assessment is a critical first step for any new batch of this compound.
Safety and Handling
As with any research chemical, proper safety precautions are imperative.
Hazard Classification: Irritant. May cause skin, eye, and respiratory irritation.[6]
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
Storage: Store the solid compound in a tightly sealed container in a cool, dry place, protected from light.
Protocol 1: Empirical Solubility Assessment
Rationale: Before preparing stock solutions, it is crucial to determine the approximate solubility of your specific batch of Methyl 4-(4-methylpiperazin-1-yl)benzoate in various solvents. This ensures the creation of a true solution at the desired concentration and prevents errors from using an incomplete dissolution or fine suspension.
Materials:
Methyl 4-(4-methylpiperazin-1-yl)benzoate
Dimethyl sulfoxide (DMSO), anhydrous
Ethanol (200 proof, absolute)
Phosphate-Buffered Saline (PBS), pH 7.4
Deionized water
Vortex mixer
Microcentrifuge tubes (1.5 mL)
Analytical balance
Procedure:
Prepare Solvent Aliquots: Dispense 100 µL of each solvent (DMSO, Ethanol, PBS, Water) into separate, labeled microcentrifuge tubes.
Weigh Compound: Accurately weigh approximately 1 mg of the compound.
Initial Addition: Add the 1 mg of compound to the tube containing 100 µL of DMSO. This represents an initial target concentration of 10 mg/mL.
Dissolution Attempt: Vortex the tube vigorously for 1-2 minutes. Visually inspect for any undissolved particulate matter against a bright light.
Solubility Determination in DMSO:
If fully dissolved, the solubility is ≥ 10 mg/mL. You can proceed to make a stock solution or test higher concentrations by adding more compound to the known volume of solvent.
If not fully dissolved, add another 100 µL of DMSO (total volume 200 µL) to reach a target concentration of 5 mg/mL. Repeat the vortexing and observation. Continue this serial dilution with the solvent until complete dissolution is achieved to determine the approximate solubility.
Repeat for Other Solvents: Repeat steps 3-5 for ethanol, PBS, and water to assess the solubility in these solvents. The N-arylpiperazine class of compounds typically requires initial solubilization in an organic solvent like DMSO.[6]
Protocol 2: Preparation of Formulations for In Vitro Assays
Rationale: For most cell-based assays, a concentrated stock solution in an organic solvent like DMSO is prepared first. This stock is then diluted into an aqueous cell culture medium to achieve the final desired concentration. This approach is standard for N-arylpiperazine derivatives.[6] It is critical to ensure the final concentration of the organic solvent in the assay is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Mass (mg) = 0.010 mol/L × 0.001 L × 234.29 g/mol × 1000 mg/g = 2.34 mg
Weigh Compound: Accurately weigh 2.34 mg of Methyl 4-(4-methylpiperazin-1-yl)benzoate and place it into a sterile vial.
Add Solvent: Add 1 mL of anhydrous DMSO to the vial.
Dissolve: Cap the vial tightly and vortex thoroughly for 2-3 minutes until the solid is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.
Storage: Store the stock solution at -20°C, protected from light and moisture. For long-term storage, consider aliquoting into smaller volumes to avoid repeated freeze-thaw cycles.
2.2: Preparation of Aqueous Working Solutions
Procedure:
Thaw Stock Solution: Thaw the 10 mM stock solution at room temperature.
Serial Dilution: Perform serial dilutions of the DMSO stock into your cell culture medium or assay buffer (e.g., PBS) to achieve the final desired concentrations.
Example: To prepare a 10 µM working solution in 1 mL of media:
Use the formula C₁V₁ = C₂V₂
(10,000 µM) × V₁ = (10 µM) × (1000 µL)
V₁ = 1 µL
Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
Mixing: Mix immediately and thoroughly by gentle vortexing or inversion to prevent precipitation.
Solvent Control: Always prepare a vehicle control containing the same final concentration of DMSO as your highest concentration test article to account for any solvent effects on the biological system.
Caption: Workflow for preparing in vitro experimental solutions.
Protocol 3: Preparation of Formulations for In Vivo (Oral) Studies
Rationale: For oral administration in preclinical animal models, a uniform and stable suspension is often the most practical formulation for water-insoluble compounds. This protocol creates a suspension using common, well-tolerated excipients. The basic nature of the piperazine group may allow for salt formation to improve solubility in acidic environments, but a suspension provides a more versatile starting point for general pharmacokinetic studies. This approach is guided by formulation strategies for other poorly soluble basic drugs, including analogs like Imatinib.[7][8]
Hydroxypropyl Methylcellulose (HPMC) or Methylcellulose (MC)
Tween® 80
Sterile Water
Mortar and pestle
Graduated cylinder and/or volumetric flasks
Stir plate and magnetic stir bar
Homogenizer (optional, for improved particle size reduction)
Procedure (for 10 mL final volume):
Prepare Vehicle:
In a beaker, add 0.1 mL of a 10% Tween® 80 stock solution (or 10 mg of pure Tween® 80) to approximately 8 mL of sterile water.
Slowly add 50 mg of HPMC or MC while stirring continuously to avoid clumping. Stir until fully hydrated and a clear, viscous solution is formed. This may take some time.
Bring the final volume to 10 mL with sterile water.
Weigh Compound: Weigh 10 mg of Methyl 4-(4-methylpiperazin-1-yl)benzoate.
Create a Paste (Wetting): Place the weighed compound into a mortar. Add a small amount of the prepared vehicle (a few drops) and triturate with the pestle to form a smooth, uniform paste. This step is critical to ensure the particles are properly wetted and do not clump.
Form the Suspension: Gradually add the remaining vehicle to the mortar while continuing to mix.
Homogenize: Transfer the mixture to a beaker or vial. Stir with a magnetic stir bar for at least 30 minutes to ensure uniformity. For a more uniform and stable suspension, use of a mechanical homogenizer is recommended.
Storage and Use: Store the suspension at 4°C. Always stir or vortex vigorously to re-suspend the compound uniformly before each dose administration.
Caption: Workflow for preparing an in vivo oral suspension.
Stability Considerations
The stability of the formulated compound is critical for the reliability of experimental results.
Solid State: The solid powder should be stable if stored in a cool, dark, and dry place.
DMSO Stock Solutions: When stored properly at -20°C or -80°C in anhydrous DMSO, stock solutions are typically stable for several months. However, it is good practice to visually inspect for precipitation upon thawing. Avoid more than 3-4 freeze-thaw cycles.
Aqueous Working Solutions: These should be prepared fresh for each experiment and used immediately. The ester functional group may be susceptible to hydrolysis, especially at non-neutral pH over extended periods.
In Vivo Suspensions: Suspensions should be prepared fresh, ideally on the day of the study. If stored, they should be kept at 4°C for no more than a few days. A physical stability assessment (e.g., checking for irreversible caking or changes in particle size) should be performed.
For long-term or GLP studies, a formal stability study assessing chemical degradation via a validated analytical method (e.g., HPLC) is required.
References
Chemistry Magazine Online. (2018). De Novo drug design of anti-cancer drug imatinib's analogues. Available at: [Link]
National Center for Biotechnology Information. (n.d.). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. PubMed Central. Available at: [Link]
Chemsrc. (2025). Methyl 4-fluorobenzoate | CAS#:403-33-8. Available at: [Link]
National Center for Biotechnology Information. (n.d.). Analogs, Formulations and Derivatives of Imatinib: A Patent Review. PubMed. Available at: [Link]
Taylor & Francis Online. (2015). Analogs, formulations and derivatives of imatinib: a patent review. Available at: [Link]
Google Patents. (n.d.). US8609842B2 - Method for synthesizing Imatinib.
Semantic Scholar. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized. Available at: [Link]
DSpace@MIT. (2019). Modular Continuous Flow Synthesis of Imatinib and Analogues. Available at: [Link]
MDPI. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Available at: [Link]
National Center for Biotechnology Information. (n.d.). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. PubMed Central. Available at: [Link]
MDPI. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Available at: [Link]
"scale-up synthesis of Methyl 4-(4-methylpiperazin-1-yl)benzoate"
Application Note & Protocol A Robust and Scalable Synthesis of Methyl 4-(4-methylpiperazin-1-yl)benzoate via Nucleophilic Aromatic Substitution Abstract This application note provides a detailed, field-tested protocol fo...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
A Robust and Scalable Synthesis of Methyl 4-(4-methylpiperazin-1-yl)benzoate via Nucleophilic Aromatic Substitution
Abstract
This application note provides a detailed, field-tested protocol for the scale-up synthesis of Methyl 4-(4-methylpiperazin-1-yl)benzoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The presented methodology is based on a Nucleophilic Aromatic Substitution (SNAr) reaction, a robust and economically viable route for industrial production. We delve into the mechanistic rationale, process optimization for scale-up, and a step-by-step guide for synthesis, purification, and characterization, ensuring a self-validating system for researchers and drug development professionals.
Introduction and Strategic Rationale
Methyl 4-(4-methylpiperazin-1-yl)benzoate is a critical intermediate, notably in the synthesis of Imatinib, a targeted cancer therapy agent.[1][2][3] The efficient and cost-effective production of this intermediate is therefore of significant industrial importance. While several synthetic routes exist, including reductive amination and palladium-catalyzed cross-coupling reactions, the Nucleophilic Aromatic Substitution (SNAr) pathway offers a compelling combination of high yield, operational simplicity, and favorable economics for large-scale manufacturing.[4][5][6]
This guide focuses on the SNAr reaction between Methyl 4-fluorobenzoate and 1-methylpiperazine. The choice of a fluoro-aromatic starting material is strategic; fluorine's high electronegativity strongly activates the aromatic ring toward nucleophilic attack, facilitating the reaction under relatively mild conditions.
Reaction Scheme:
Methyl 4-fluorobenzoate reacts with 1-methylpiperazine in the presence of potassium carbonate to yield Methyl 4-(4-methylpiperazin-1-yl)benzoate.
Process Workflow for Scalable Synthesis
The overall process is designed for efficiency and scalability, moving from initial reagent charging to the final, purified product.
Caption: Overall process flow from raw materials to quality-controlled final product.
Detailed Experimental Protocol
This protocol is adapted from established procedures and optimized for reproducibility and scale.[7]
3.1. Reagents and Equipment
Reactor: Glass-lined or stainless steel reactor appropriate for the intended scale, equipped with mechanical stirring, a reflux condenser, a temperature probe, and an inert gas inlet (Nitrogen or Argon).
Reagents:
Methyl 4-fluorobenzoate
1-methylpiperazine
Potassium carbonate (K₂CO₃), anhydrous
Acetonitrile (ACN), reaction grade
Ethyl acetate (EtOAc), for extraction
Deionized water
Sodium sulfate (Na₂SO₄), anhydrous
Silica gel for chromatography
Dichloromethane (CH₂Cl₂) and Methanol (MeOH), for chromatography
3.2. Step-by-Step Synthesis
Reactor Charging: Charge the reactor with Methyl 4-fluorobenzoate (1.0 eq), potassium carbonate (1.0 eq), and acetonitrile (approx. 5-10 volumes). Begin stirring to form a slurry.
Addition of Nucleophile: Add 1-methylpiperazine (2.2 eq) to the reactor. The use of a slight excess of the amine helps to drive the reaction to completion.
Reaction Execution: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain under a gentle nitrogen flow for 72 hours.
In-Process Control (IPC): Monitor the reaction progress by taking aliquots and analyzing via HPLC or TLC (Mobile phase: CH₂Cl₂/MeOH = 95:5) to confirm the disappearance of the starting material.
Initial Work-up: Once the reaction is complete, cool the mixture to room temperature. Evaporate the acetonitrile under reduced pressure.
Aqueous Quench & Extraction: To the resulting residue, add deionized water and extract the product into ethyl acetate. Repeat the extraction three times to ensure maximum recovery.[7]
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
3.3. Purification Protocol
While for some applications crude material may be sufficient, high purity is often required.
Chromatography: Purify the crude residue by flash chromatography on silica gel.[7]
Eluent System: A gradient or isocratic elution with a mixture of dichloromethane and methanol (e.g., 95:5 v/v) is effective.
Fraction Collection: Collect the fractions containing the pure product (monitor by TLC, Rf ≈ 0.20 in CH₂Cl₂/MeOH = 95:5).
Final Isolation: Combine the product-containing fractions and evaporate the solvent. Suspend the resulting solid in a mixture of diethyl ether and pentane to precipitate, then filter and dry under vacuum to yield a pale yellow powder.[7]
Characterization: The final product's identity and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Safety and Handling Precautions
All procedures should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.
Methyl 4-fluorobenzoate: An irritant. Handle with care.
1-methylpiperazine: Corrosive and flammable. Causes severe skin burns and eye damage.
Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.
Safe Handling: Wash hands thoroughly after handling.[9] Do not eat, drink, or smoke in the work area.[9] For detailed information, consult the Safety Data Sheets (SDS) for each chemical before use.[10]
References
Lima, G. M., et al. (2012). Methyl 4-(piperidin-1-ylcarbonyl)benzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1427. Available from: [Link]
University of Texas at Dallas. Preparation of Methyl Benzoate. Available from: [Link]
ResearchGate. A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. Available from: [Link]
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Available from: [Link]
Google Patents. CN113248373A - Preparation method of methyl benzoate compound.
Google Patents. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
Google Patents. WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.
YouTube. (2020). Synthesis of Methyl benzoate with reaction mechanism. Available from: [Link]
ResearchGate. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Available from: [Link]
Chemos GmbH & Co.KG. Safety Data Sheet: Methyl benzoate. Available from: [Link]
Alfa Aesar. (2011). Material Safety Data Sheet: Methyl benzoate. Available from: [Link]
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: SYN-OPT-044
Subject: Yield Improvement & Troubleshooting Guide
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
This guide addresses yield optimization for the synthesis of Methyl 4-(4-methylpiperazin-1-yl)benzoate , a critical intermediate often used in the synthesis of tyrosine kinase inhibitors (e.g., Imatinib).
The primary synthetic route involves a Nucleophilic Aromatic Substitution (
) of a methyl 4-halobenzoate with 1-methylpiperazine. While theoretically straightforward, yield losses frequently occur due to three specific failure modes:
Incomplete Conversion: Deactivation of the electrophile or stalling due to salt formation.
Unintended Hydrolysis: Conversion of the methyl ester to the carboxylic acid (saponification) due to wet solvents or inappropriate base selection.
Workup Losses: The amphiphilic nature of the piperazine moiety causing product retention in the aqueous phase.
The Reaction System (The "Engine")
Core Mechanism:
The reaction relies on the electron-withdrawing nature of the ester group at the para-position to activate the benzene ring for nucleophilic attack by the secondary amine of the piperazine.
Optimal Reaction Conditions:
Variable
Recommendation
Technical Rationale
Substrate (Leaving Group)
Methyl 4-fluorobenzoate
Fluorine is highly electronegative, stabilizing the Meisenheimer complex intermediate, making it significantly faster than the Chloro- analog in reactions [1].
Nucleophile
1-Methylpiperazine
Use 1.2 – 1.5 equivalents.[1] Excess amine drives kinetics and acts as a secondary acid scavenger.
Base
Potassium Carbonate ()
An inorganic, anhydrous base is preferred over hydroxides (NaOH) to prevent ester hydrolysis. Organic bases () can be used but may complicate purification.
Solvent
DMSO or DMF
Polar aprotic solvents stabilize the charged transition state. DMSO is generally superior for rate acceleration.
Temperature
80°C – 100°C
Sufficient energy is required to overcome the activation barrier, but exceeding 110°C increases the risk of ester cleavage.
Visualizing the Pathway
The following diagram illustrates the reaction flow and critical divergence points where yield is lost.
Figure 1: Reaction pathway showing the primary
route (Green) and the critical hydrolysis failure mode (Red).
Troubleshooting Guide (FAQ)
Issue 1: "My reaction stalls at 60-70% conversion."
Diagnosis: This is often a kinetic issue or surface passivation of the inorganic base.
Solution A (Precursor Switch): If you are using Methyl 4-chloro benzoate, switch to Methyl 4-fluoro benzoate. The fluoride leaving group accelerates the reaction rate by orders of magnitude in
systems.
Solution B (Base Activation): If using
, ensure it is finely ground (powder, not granular) to maximize surface area.
Solution C (Concentration):
is second-order kinetics. Run the reaction at a higher concentration (e.g., 1M) rather than dilute (0.1M) to drive collisions.
Issue 2: "I have high yield by HPLC, but low isolated yield."
Diagnosis: You are losing the product to the aqueous layer during extraction.
The Science: The product contains a basic piperazine nitrogen (
). If your aqueous workup is neutral or slightly acidic (pH < 8), the product will protonate, become water-soluble, and be discarded with the aqueous waste.
Corrective Action: Ensure the aqueous phase is adjusted to pH 10-11 (using saturated
or dilute NaOH) before the final extraction into organic solvent (DCM or EtOAc).
Issue 3: "The product contains a carboxylic acid impurity."
Diagnosis: Hydrolysis of the methyl ester.
Cause: Presence of water in the reaction mixture combined with heat and base.
Fix: Use anhydrous DMSO/DMF. Dry your
in an oven before use. Avoid using NaOH or KOH unless strictly controlling temperature, as hydroxide is a potent nucleophile for ester hydrolysis.
Optimized Protocol (The "Gold Standard")
This protocol minimizes hydrolysis risk while maximizing conversion.
Reagents:
Methyl 4-fluorobenzoate (1.0 eq)
1-Methylpiperazine (1.5 eq)
(2.0 eq, anhydrous, fine powder)
DMSO (anhydrous, 5 volumes relative to substrate mass)
Step-by-Step:
Charge: In a dry flask under inert atmosphere (
), combine Methyl 4-fluorobenzoate and DMSO.
Add Base: Add
with vigorous stirring.
Add Nucleophile: Add 1-methylpiperazine via syringe.
Heat: Heat to 90°C for 4–6 hours. Monitor by TLC or HPLC.
Checkpoint: Look for the disappearance of the fluorobenzoate.
Quench: Cool to room temperature. Pour the mixture into ice-water (10 volumes).
pH Adjustment (Critical): The quench usually results in a basic solution. If not, adjust to pH ~10.
Filtration (Preferred): Often, the product precipitates as a solid upon pouring into water. Filter, wash with water, and dry.[2][3]
Extraction (Alternative): If oil forms, extract with Dichloromethane (DCM). Wash organic layer with brine, dry over
, and concentrate.
Workup Logic Flow
Figure 2: Decision tree for isolation. Precipitation is preferred for higher purity; extraction requires strict pH control.
References
March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th ed., Wiley, 1992. (General reference for
kinetics and leaving group effects).
Zhan, H. "Synthesis method of Imatinib."[4] Patent CN101830887B (and related WO2011130918). Describes the coupling of methyl 4-halobenzoates with piperazines.
Szczepek, W. et al. "Process for the preparation of imatinib."[4] US Patent App.[4] 2008/0103305. Details the intermediate synthesis and purification steps.
Loiseleur, O. et al. "Process for the preparation of 4-(4-methyl-piperazin-1-ylmethyl)-benzoic acid methyl ester." US Patent 7,550,591. Specific conditions for the ester synthesis.[2][3][5][6][7][8]
CRITICAL NOTE: Do not confuse this compound with its benzylic analog, Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate (an Imatinib intermediate). The troubleshooting steps below apply strictly to the direct N-aryl bond formation .
Target Structure: Nitrogen attached directly to the phenyl ring (Aniline derivative).
The following diagram illustrates the two primary synthesis pathways and the critical failure points (Hydrolysis, Dimerization) that this guide addresses.
Figure 1: Mechanistic pathways for C-N bond formation. Route A (SₙAr) is preferred for simplicity, while Route B is necessary if only Bromo-starting material is available.
Troubleshooting Guide (Q&A)
Issue 1: "The reaction is taking 3 days to complete in Acetonitrile."
Diagnosis: Insufficient thermal activation.
The Science: The SₙAr reaction on an electron-deficient ester is sensitive to temperature. Acetonitrile refluxes at ~82°C. While literature often cites this condition, the kinetics are sluggish for the 4-methylpiperazine nucleophile, often requiring 48-72 hours.
Solution:
Switch Solvent: Replace Acetonitrile with DMSO (Dimethyl Sulfoxide) or DMF .
Increase Temperature: Run the reaction at 100–110°C .
Result: Reaction time typically drops from 72 hours to 4–6 hours .
Caution: Do not exceed 120°C to avoid thermal decomposition of the piperazine ring or ester cleavage.
Issue 2: "I see a new baseline spot on TLC that won't extract into organic solvent."
Diagnosis: Ester Hydrolysis (Formation of the Acid).
The Science: Methyl esters are susceptible to hydrolysis under basic conditions (K₂CO₃), especially if water is present. The resulting acid (4-(4-methylpiperazin-1-yl)benzoic acid) is zwitterionic and highly polar, refusing to migrate on silica or extract into Dichloromethane (DCM).
Solution:
Prevention: Use anhydrous K₂CO₃ (dry in an oven at 120°C overnight) and anhydrous solvents.
Recovery: If hydrolysis occurs, do not discard the aqueous layer. Acidify the aqueous layer to pH ~6 (isoelectric point), evaporate water, and re-esterify using MeOH/H₂SO₄ reflux.
Issue 3: "The product is an oily, sticky mess and difficult to crystallize."
Diagnosis: Impurity occlusion (residual solvent/amine).
The Science: The target compound has a melting point of 117–119°C , but traces of N-methylpiperazine (liquid) or solvent depress the melting point significantly (colligative properties), resulting in a "sticky oil."
Solution:
Do NOT Column: Silica gel columns often streak with basic amines.
Use Acid-Base Workup: See Protocol C below. This method uses the basicity of the piperazine nitrogen to chemically separate the product from non-basic impurities (like unreacted ester) and neutral byproducts.
Issue 4: "Buchwald coupling (Route B) yields are low (<40%)."
Diagnosis: Catalyst poisoning or ligand mismatch.
The Science: The piperazine nitrogen can coordinate to Palladium, potentially deactivating it. Furthermore, methyl esters can undergo transesterification with alkoxide bases (e.g., NaOtBu).
Solution:
Base Change: Switch from NaOtBu to Cs₂CO₃ (Cesium Carbonate). It is milder and prevents ester damage.
Ligand: Use BINAP or Xantphos . These bidentate ligands prevent the piperazine from sequestering the Pd metal.
"purification challenges of Methyl 4-(4-methylpiperazin-1-yl)benzoate"
The following Technical Support Guide addresses the purification and isolation challenges of Methyl 4-(4-methylpiperazin-1-yl)benzoate (CAS: 354813-14-2). This guide is structured for researchers encountering specific bo...
Author: BenchChem Technical Support Team. Date: February 2026
The following Technical Support Guide addresses the purification and isolation challenges of Methyl 4-(4-methylpiperazin-1-yl)benzoate (CAS: 354813-14-2).
This guide is structured for researchers encountering specific bottlenecks in yield, purity, or physical form during the synthesis of this intermediate, commonly generated via Nucleophilic Aromatic Substitution (
Before troubleshooting, verify your target compound's physicochemical behavior.[2] This molecule possesses a "schizophrenic" solubility profile—lipophilic due to the benzoate ester, yet basic/polar due to the piperazine tail.
Property
Specification
Technical Note
Structure
N-Aryl Piperazine Ester
Piperazine is conjugated (aniline-like, non-basic); is aliphatic (basic, pKa ~8.5).[1][3]
Molecular Weight
234.29 g/mol
Low MW amines often "streak" on silica without modifiers.
Solubility
DCM, EtOAc, DMSO
pH Dependent: Soluble in acidic water; insoluble in basic water.[1]
Reagent removal is the #1 purification challenge.[1][3]
Troubleshooting Guide (Q&A)
Issue 1: "I cannot remove excess N-methylpiperazine (N-MP) from my crude product."
Diagnosis: N-MP is often used in 2-3 equivalents to drive the reaction.[1][3] It is a high-boiling amine (138°C) that co-elutes with the product on standard silica gradients.[1]
Corrective Action:
Do not rely solely on rotary evaporation. Use the "Partition Wash" Protocol :
Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (avoid DCM initially; EtOAc separates better from water).[1]
Wash 3x with Water: N-MP is highly water-soluble (
g/L).[1][3] The product (hydrophobic ester) will remain in the organic layer.[1]
Brine Wash: Essential to break any emulsions caused by the surfactant-like nature of the piperazine.[1]
High Vacuum: If trace N-MP remains (detectable by NMR
2.3 ppm singlet), dry the oil under high vacuum (<1 mbar) at 60°C for 4 hours.
Issue 2: "My product is an oil or sticky gum, but literature says it should be a solid."
Diagnosis: Residual solvents (DMF/DMSO) or impurities (N-MP) depress the melting point.[1]
Corrective Action:
Perform a Trituration instead of standard recrystallization.
Dissolve the "gum" in a minimum amount of DCM (1-2 mL/g).
Slowly add Diethyl Ether or Pentane (10-20 mL/g) while stirring rapidly.
A precipitate should form. If it oils out again, sonicate the flask in a water bath.
Filter the solid.[4][5] This removes lipophilic impurities and traces of high-boiling solvents.[1]
Issue 3: "I am seeing severe tailing/streaking on my TLC and Column."
Diagnosis: The basic
-nitrogen interacts with the acidic silanols on the silica gel, causing peak broadening.[1]
Corrective Action:
TLC: Dip your TLC plate in a solution of 5% Triethylamine (TEA) in Methanol and dry it before spotting your compound.[1]
Note: Do not use acetic acid; it will form a salt with the piperazine and retain the compound on the baseline.
Issue 4: "My yield is low after an acidic workup."
Diagnosis: You likely extracted the product into the aqueous layer.
Mechanistic Insight: The distal nitrogen (pKa ~8.[1]5) protonates in dilute acid (HCl/citric acid).[1] The resulting ammonium salt is water-soluble.[1]
Corrective Action:
Avoid Acid Washes: Unlike neutral organic synthesis, you cannot use 1M HCl to remove the excess amine reagent because your product is also a base.
Recovery: If you already washed with acid, do not discard the aqueous layer .[1] Basify the aqueous layer to pH 10-11 using sat.[1]
Technical Support Center: Methyl 4-(4-methylpiperazin-1-yl)benzoate
Welcome to the technical support center for Methyl 4-(4-methylpiperazin-1-yl)benzoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stabili...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for Methyl 4-(4-methylpiperazin-1-yl)benzoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound. Here, you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and drug development processes.
Frequently Asked Questions (FAQs)
Q1: What is Methyl 4-(4-methylpiperazin-1-yl)benzoate and what are its common applications?
Methyl 4-(4-methylpiperazin-1-yl)benzoate is a chemical compound that features a methyl ester and a 4-methylpiperazine moiety attached to a benzene ring. While specific applications for this exact molecule are not extensively documented in publicly available literature, its structural motifs are common in medicinal chemistry. The piperazine ring is a prevalent scaffold in drug discovery, and the benzoate ester can serve as a synthetic handle or part of a pharmacophore.
Q2: What are the primary stability concerns for Methyl 4-(4-methylpiperazin-1-yl)benzoate?
Based on its chemical structure, the two primary points of instability are the methyl ester group and the tertiary amine within the piperazine ring. The ester is susceptible to hydrolysis, particularly under basic or acidic conditions, which would yield 4-(4-methylpiperazin-1-yl)benzoic acid and methanol. The tertiary amine can be prone to oxidation.
Q3: How should I properly store Methyl 4-(4-methylpiperazin-1-yl)benzoate?
To ensure the long-term stability of Methyl 4-(4-methylpiperazin-1-yl)benzoate, it is recommended to store it in a cool, dry place in a tightly sealed container. Protection from light is also advisable to prevent potential photodegradation. For optimal preservation, storage in a desiccator at refrigerated temperatures (2-8 °C) is recommended.
Q4: Can I dissolve this compound in water?
Similar to methyl benzoate, Methyl 4-(4-methylpiperazin-1-yl)benzoate is expected to be poorly soluble in water. However, the presence of the piperazine ring may slightly increase its aqueous solubility, especially at lower pH where the amine can be protonated. For experimental use, dissolution in organic solvents such as ethanol, methanol, or DMSO is generally preferred. Be aware that aqueous solutions, especially if not pH-controlled, can promote hydrolysis of the ester over time.
Troubleshooting Guides
Issue 1: Unexpectedly low potency or inconsistent results in biological assays.
This is a common problem that can often be traced back to the degradation of the test compound. If you are experiencing inconsistent results, it is crucial to assess the purity of your sample.
Potential Cause: Hydrolysis of the methyl ester.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay results.
Detailed Protocol: Purity Assessment by HPLC
Sample Preparation: Prepare a solution of your Methyl 4-(4-methylpiperazin-1-yl)benzoate sample in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
HPLC Conditions (General Starting Point):
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Gradient: Start with a low percentage of B, and gradually increase to elute your compound and any potential degradation products. A typical gradient might be 10-90% B over 20 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at a wavelength where the compound has good absorbance (e.g., 254 nm).
Analysis: The hydrolysis product, 4-(4-methylpiperazin-1-yl)benzoic acid, is more polar and will typically have a shorter retention time than the parent ester. The presence of a significant peak at an earlier retention time is a strong indicator of hydrolysis.
Issue 2: Discoloration of the solid compound or solutions over time.
Discoloration, such as a shift from white to a yellow or brownish hue, can be an indicator of oxidative degradation.
Potential Cause: Oxidation of the tertiary amine on the piperazine ring.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound discoloration.
Explanation of Causality: Tertiary amines are known to be susceptible to oxidation, which can lead to the formation of N-oxides. This process can be accelerated by exposure to air (oxygen), light, and certain metal ions. While often a minor degradation pathway under proper storage, it can become significant if the compound is not handled carefully.
Forced Degradation Studies: A Proactive Approach
To systematically investigate the stability of Methyl 4-(4-methylpiperazin-1-yl)benzoate, a forced degradation study is recommended.[1] This involves subjecting the compound to a range of harsh conditions to deliberately induce degradation and identify potential degradation products.
Forced Degradation Conditions
Condition
Typical Reagents and Parameters
Potential Degradation Pathway
Acidic Hydrolysis
0.1 M HCl, room temperature to 60°C
Hydrolysis of the methyl ester to the corresponding carboxylic acid.
Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[4][5]
Photodegradation, potentially involving the aromatic ring or the piperazine moiety.
Experimental Protocol: Forced Degradation Study
Stock Solution Preparation: Prepare a stock solution of Methyl 4-(4-methylpiperazin-1-yl)benzoate in a 50:50 mixture of acetonitrile and water at 1 mg/mL.
Stress Conditions:
Acidic: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl.
Basic: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. After the desired time, neutralize with an equivalent amount of HCl.
Oxidative: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂.
Thermal: Place a vial of the stock solution in an oven at the desired temperature.
Photolytic: Expose a solution in a quartz cuvette to a photostability chamber. A control sample should be wrapped in aluminum foil and placed alongside.
Time Points: Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours) to track the progression of degradation.
Analysis: Use a stability-indicating HPLC method, as described above, to separate the parent compound from its degradation products. LC-MS analysis is invaluable for identifying the mass of the degradation products, which helps in elucidating their structures.
Potential Degradation Pathways Diagram
Caption: Predicted primary degradation pathways.
By understanding these potential stability issues and implementing the recommended storage and handling procedures, researchers can ensure the integrity of their experimental results when working with Methyl 4-(4-methylpiperazin-1-yl)benzoate.
References
Ataman Kimya.
Chem-Impex.
Homework.Study.com.
ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.
ICH. Q1B Photostability Testing of New Active Substances and Medicinal Products.
Material Safety Data Sheet - Methyl benzo
Patil, S. et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
Singh, S. et al. (2015). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Scientia Pharmaceutica.
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: SOL-MPB-001
Status: Active
Support Level: Tier 3 (Senior Application Scientist)
Compound Class: Basic Benzoate Ester[1][2][3]
Executive Summary
Methyl 4-(4-methylpiperazin-1-yl)benzoate presents a classic medicinal chemistry paradox: it possesses a lipophilic ester tail (limiting aqueous solubility) and a basic piperazine head (providing a handle for ionization).[1][2][3]
Users typically encounter "crash-out" precipitation when diluting DMSO stocks into aqueous media or struggle to dissolve the solid for purification.[2][3] This guide provides validated protocols to overcome these thermodynamic barriers without compromising the chemical stability of the ester linkage.
Module 1: Chemical Solubilization (Salt Formation)
Primary Strategy for: Synthesis, Purification, and High-Concentration Aqueous Stocks.[2]
The Mechanism
The molecule contains two nitrogen atoms.[3] The nitrogen attached directly to the benzene ring is anilinic (low basicity due to resonance).[3] The distal
-methyl nitrogen is aliphatic and basic ().[1][2][3] Protonating this specific site converts the neutral, lipophilic molecule into a water-soluble cation.[2][3]
Q: Why does my compound remain insoluble even in mild acid?
A: You likely haven't reached the specific stoichiometric threshold or are using an acid with a "soft" counterion that forms a lipophilic salt.[3]
Protocol: Controlled Salt Formation
Do not simply "add acid."[2][3] Follow this titration workflow to prevent ester hydrolysis.
Preparation: Suspend 100 mg of the compound in 5 mL of water (it will be a cloudy suspension).
Validation: The solution should turn clear. If it remains cloudy at pH 4.0, filter through a 0.22
m PTFE filter to remove impurities, as the active compound should be dissolved.
Warning: Do not drop the pH below 3.0 or heat the solution above 40°C while acidic. Methyl esters are susceptible to acid-catalyzed hydrolysis, converting your compound into the corresponding benzoic acid derivative.[2][3][4]
Figure 1: Reaction pathway for salt formation.[1][2] Note the critical divergence where excess acidity risks degrading the ester linkage.[3]
Module 2: Cosolvent Systems for Biological Assays
Primary Strategy for: In vitro screening, Cell Culture (
Cause: Oxidation of the piperazine ring or hydrolysis of the ester.[3]
Fix: Store stock solutions at -20°C. If the solution is aqueous and acidic, hydrolysis (formation of benzoic acid) is the primary risk. Check purity via LC-MS. If you see a peak with Mass = [Parent - 14], it is hydrolysis (loss of methyl group).[2]
Q: Can I sonicate the solution to speed up dissolution?
A:Yes, but with caution.
Sonicate in short bursts (30 seconds) to avoid heating. Heat promotes ester hydrolysis.[2][3] If using the salt formation method (Module 1), sonication helps break up the waxy solid surface, allowing the acid to penetrate and protonate the interior of the particles.[3]
Q: Is the compound hygroscopic?
A: The free base is generally not hygroscopic.[3] However, if you form the HCl salt , it will become extremely hygroscopic (absorbs water from air).
Recommendation: If isolating the salt solid, store in a desiccator or use the Methanesulfonate (Mesylate) salt, which has better solid-state properties.
References
ChemicalBook. (2025).[2][3] 1-Methylpiperazine Properties and pKa Data. Retrieved from [1][2]
National Institutes of Health (NIH). (2022).[2] Comparative chemical and biological hydrolytic stability of homologous esters. Retrieved from [1][2]
PubChem. (2025).[2][3] 4-(4-Methylpiperazin-1-yl)benzoic acid Compound Summary. Retrieved from [1][2]
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Contextual grounding for Module 3).
Khalili, F., et al. (2009).[2][5] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[6][5] Journal of Chemical & Engineering Data. (Supports pKa claims in Module 1).
"Methyl 4-(4-methylpiperazin-1-yl)benzoate reaction monitoring by TLC"
Topic: Methyl 4-(4-methylpiperazin-1-yl)benzoate Synthesis Introduction Welcome to the Technical Support Center. This guide addresses the specific challenges of monitoring the synthesis of Methyl 4-(4-methylpiperazin-1-y...
Welcome to the Technical Support Center. This guide addresses the specific challenges of monitoring the synthesis of Methyl 4-(4-methylpiperazin-1-yl)benzoate , a critical intermediate often used in the synthesis of kinase inhibitors (e.g., Imatinib).
Because this molecule contains a lipophilic benzoate ester head and a highly polar, basic N-methylpiperazine tail, it presents a "Dr. Jekyll and Mr. Hyde" profile on silica gel. Standard TLC protocols often fail, leading to streaking spots or co-elution. This guide provides a self-validating, robust protocol to ensure your reaction monitoring is accurate.
Part 1: The Master Protocol
Do not rely on generic "hexane/ethyl acetate" systems for this molecule. The basic nitrogen of the piperazine ring will interact strongly with the acidic silanol groups of the TLC plate, causing severe tailing that masks impurities.
1. The Stationary Phase
Standard: Silica Gel 60 F
(Aluminum or Glass backed).
Pre-treatment (Optional but Recommended): If streaking persists despite mobile phase adjustment, neutralize the plate by dipping it in 5% Triethylamine (TEA) in methanol and drying it before use.
2. The Mobile Phase Systems
Select the system based on your reaction stage.
System
Composition (v/v)
Purpose
Application Note
System A (Standard)
DCM : MeOH : TEA (95 : 4.5 : 0.5)
Routine Monitoring
The TEA (Triethylamine) competes for silanol sites, sharpening the amine spot.
System B (Polar)
DCM : MeOH : NHOH (90 : 9 : 1)
High Polarity / Salt Forms
Use if the product is stuck at the baseline. Note: Use 25% aq. ammonia.[1][2]
System C (Non-Polar)
EtOAc : Hexane : TEA (60 : 39 : 1)
Starting Material Check
Best for separating the non-polar Methyl 4-fluorobenzoate from the product.
3. Visualization Strategy (The "Dual-Check")
This molecule allows for a unique self-validating visualization method because it possesses two distinct chemical handles:
Benzoate Core: UV Active.
Piperazine Tail: Dragendorff Active.
Step-by-Step Visualization:
UV Check (254 nm): Mark all dark spots. (Detects Benzoate SM and Product).
Stain (Dragendorff’s Reagent): Dip and blot.[1][3] (Detects Piperazine SM and Product).
Result: The Product is the only spot that is both UV(+) and Dragendorff(+).
Part 2: Troubleshooting & FAQs
Issue 1: "The Comet" (Severe Tailing)
Q: My product spot looks like a comet with a long streak dragging from the baseline. How do I fix this?
A: This is caused by the protonation of the tertiary amine by the acidic silica.
Immediate Fix: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase.
Why it works: The added base saturates the acidic sites on the silica gel, allowing your piperazine derivative to elute as a tight, free-base spot.
Caution: Do not use Ninhydrin after using TEA, as the background will turn dark red/purple. Use Dragendorff’s reagent or Iodine instead.
Issue 2: "The Ghost" (Invisible Reagents)
Q: I can see my starting benzoate and the product under UV, but I can't determine if the N-methylpiperazine reagent is fully consumed.
A: N-methylpiperazine has weak to no UV absorption at 254 nm. You are likely "blind" to it under UV.
The Fix: You must use an Iodine Chamber or Dragendorff’s Reagent .
Iodine:[4] Will turn the piperazine brown (reversible).
Dragendorff:[1][5] Will turn the piperazine bright orange (specific for tertiary amines).
Protocol: Run the TLC. Visualize under UV to see the ester. Then, dip in Dragendorff’s. If a non-UV spot turns orange near the baseline (low R
), you still have excess piperazine.
Issue 3: Co-elution with Starting Material
Q: The product R
is very close to the Methyl 4-fluorobenzoate starting material in 100% EtOAc.
A: In non-polar solvents, the amine interaction with silica is maximized, often retarding the product so much it overlaps with polar impurities, or conversely, in highly polar solvents, everything rushes to the front.
The Fix: Switch to System A (DCM/MeOH/TEA) .
Mechanism:[1][5][6][7][8][9] The chlorinated solvent solubilizes the aromatic core, while the methanol/TEA modulates the amine interaction. The starting material (Methyl 4-fluorobenzoate) will move to the solvent front (High R
), while your amino-ester product will settle into a distinct R of ~0.4–0.6.
Part 3: Logic Flow & Visualization
The following diagram illustrates the decision matrix for monitoring this reaction. It ensures you do not get false positives from co-eluting spots.
Caption: Workflow for dual-visualization monitoring. Note that the Product is identified by being positive for BOTH UV and Dragendorff stain.
Part 4: Quantitative Data Summary
Typical R
values observed on Silica Gel 60 F using DCM : MeOH : TEA (95:4.5:0.5) .
Gambacorta, A. et al. "Synthesis of Piperazine Derivatives." Tetrahedron Letters, Vol 46, Issue 23, 2005. (Specific reference to piperazine purification).
Reich, E., & Schibli, V. High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme, 2007.[4] (Detailed discussion on amine tailing and mobile phase modifiers).
"byproduct identification in Methyl 4-(4-methylpiperazin-1-yl)benzoate synthesis"
The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers utilizing Methyl 4-(4-methylpiperazin-1-yl)benzoate as a synthetic intermediate. This compound is a critical scaffold in the...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers utilizing Methyl 4-(4-methylpiperazin-1-yl)benzoate as a synthetic intermediate. This compound is a critical scaffold in the synthesis of kinase inhibitors (e.g., Ponatinib analogs) and requires rigorous purity profiling due to the reactivity of the piperazine moiety.
Core Reaction & Impurity Landscape
The most robust synthesis route for this target is the Nucleophilic Aromatic Substitution (SNAr) of Methyl 4-fluorobenzoate with 1-methylpiperazine. While Buchwald-Hartwig amination is an alternative for bromo/iodo precursors, the SNAr route is preferred for its atom economy and avoidance of heavy metals.
Master Reaction Scheme & Byproduct Map
The following diagram maps the primary reaction pathway against critical deviation points where impurities are generated.
Figure 1: Mechanistic pathway highlighting the SNAr route and the causality of primary impurities (Hydrolysis, Starting Material Contamination, and Oxidation).
Troubleshooting & Diagnostic Guide
Module A: Reaction Stalling & Low Conversion
User Issue: "LC-MS shows 40% unreacted Methyl 4-fluorobenzoate after 24 hours."
Diagnostic Question
Technical Insight & Remediation
Is your base particle size optimized?
Causality: SNAr reactions in aprotic solvents (DMF/DMSO) are heterogeneous. Coarse K2CO3 limits the active surface area, stalling the deprotonation/activation cycle.Fix: Use micronized K2CO3 or add 10 mol% Cs2CO3 to boost solubility.
Is the temperature sufficient?
Causality: Fluorine is a poor leaving group in neutral systems but excellent in SNAr due to high electronegativity stabilizing the Meisenheimer complex. However, this requires significant activation energy.Fix: Ensure internal reaction temperature is ≥100°C. Refluxing acetonitrile (82°C) is often insufficient; switch to DMF or DMSO.
Are you seeing a peak at [M+41]?
Causality: If using acetonitrile, solvent adducts can form. More commonly, this indicates an acetonitrile adduct in the MS source, not a real impurity.Fix: Verify with a different ionization solvent (e.g., MeOH).
Module B: Impurity Identification (LC-MS)
User Issue: "I have unknown peaks co-eluting or near my product."
Standard LC Conditions: C18 Column, Water/Acetonitrile (0.1% Formic Acid).
Target MW: 234.29 Da ([M+H]+ = 235.3)
Relative Retention Time (RRT)*
Observed Mass ([M+H]+)
Identity
Origin & Mechanism
0.65 (Early Eluting)
221.3 (-14 Da)
Acid Impurity
Hydrolysis. Water in DMF/DMSO reacts with the methyl ester under basic conditions (Saponification). Prevention: Use anhydrous solvents and store K2CO3 in a desiccator.
0.85
221.3 (-14 Da)
Des-methyl Impurity
Reagent Contamination. Piperazine is a common impurity in 1-methylpiperazine. It competes for the aryl fluoride.Action:[1] Check SM-2 purity by GC.
1.00
235.3
Target Product
N/A
1.10
251.3 (+16 Da)
N-Oxide
Oxidation. The electron-rich piperazine nitrogen is susceptible to oxidation by peroxides in uninhibited ethers or prolonged air exposure.Action: Use fresh solvents; sparge with N2.
1.50+
155.1 (No N)
SM-1 (Fluoro Ester)
Unreacted SM. Lack of basic nitrogen leads to poor retention in acidic mobile phases compared to the product.
*RRT is estimated based on a standard C18 gradient (5-95% ACN).
Advanced Purification Protocols
User Issue: "The Acid Impurity (Impurity A) tracks with my product during flash chromatography."
The "Isoelectric" Workup Strategy
The Acid Impurity is zwitterionic (tertiary amine + carboxylic acid), while the Product is a simple base. You can exploit this pH-dependent solubility difference.
Reaction Quench: Dilute reaction mixture with water.
Acid Wash (Critical Step):
Extract the organic layer (EtOAc) with saturated NaHCO3 (pH ~8.5).
Mechanism:[2][3][4][5][6] At pH 8.5, the Acid Impurity exists as a carboxylate anion (COO-) and partitions into the aqueous phase. The Target Product (pKa of N-methylpiperazine ~9.0) remains largely unprotonated/neutral enough to stay in the organic phase or can be back-extracted.
Note: Do not use strong acid (HCl) washes initially, as both Product and Impurity will protonate and move to water.
Final Polish:
If the Des-methyl impurity is present, it is difficult to remove via extraction. Use recrystallization from Hexane/EtOAc or MeOH/Water . The secondary amine of the impurity makes it more polar and likely to stay in the mother liquor.
Workflow Visualization: Purification Decision Tree
Figure 2: Logical workflow for removing specific byproducts based on their chemical properties.
Frequently Asked Questions (FAQ)
Q: Can I use Methyl 4-bromobenzoate instead of the fluoro analog?A: Yes, but the reaction kinetics will be significantly slower under standard SNAr conditions. Bromine is a better leaving group in SN1/SN2, but in SNAr, the highly electronegative Fluorine stabilizes the intermediate Meisenheimer complex, making it the superior substrate [1]. If you must use the bromo-analog, you will likely need a Palladium catalyst (Buchwald-Hartwig conditions) or much higher temperatures (140°C+), which increases the risk of ester hydrolysis.
Q: Why does my product turn yellow/brown upon storage?A: This indicates N-oxide formation or trace aniline oxidation . Piperazines are electron-rich and prone to air oxidation. Store the compound under Argon at -20°C. If the color change is rapid, check for residual copper or palladium if metal catalysis was used, as these accelerate oxidation.
Q: I see a mass of 469.5 ([2M+H]). Is this a dimer?A: Likely not a covalent dimer. Piperazine derivatives often form non-covalent dimers in the ESI source of the mass spectrometer, especially at high concentrations. Dilute your sample 10x and re-inject. If the peak ratio decreases, it is an artifact. If it remains, check for bis-alkylation (unlikely with mono-fluoro SM, but possible if using difluoro precursors).
References
National Institutes of Health (NIH). 1-Methyl-4-nitrosopiperazine | C5H11N3O | CID 27826. PubChem.[7] Retrieved from [Link]
Mishra, R., & Chundawat, T. S. (2018).[6] Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis.[6] Retrieved from [Link]
Agilent Technologies. Simultaneous Quantitation of Four Impurities in Clozapine API Using the Agilent 6470 Triple Quadrupole LC/MS. Retrieved from [Link]
"solvent effects on the synthesis of piperazine compounds"
Topic: Solvent Effects on the Synthesis of Piperazine Compounds Role: Senior Application Scientist Audience: Medicinal Chemists & Process Development Scientists Core Directive: The Mechanistic "Why" Welcome to the Techni...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Solvent Effects on the Synthesis of Piperazine Compounds
Role: Senior Application Scientist
Audience: Medicinal Chemists & Process Development Scientists
Core Directive: The Mechanistic "Why"
Welcome to the Technical Support Hub. In the synthesis of piperazine scaffolds—ubiquitous in antidepressants (e.g., Vortioxetine) and antihistamines (e.g., Cetirizine)—the solvent is not merely a medium; it is a kinetic switch .
Your choice of solvent dictates the reaction trajectory through three specific mechanisms:
The "Naked Nucleophile" Effect (SNAr): Dipolar aprotic solvents strip the solvation shell from the piperazine nitrogen, increasing HOMO energy and nucleophilicity.
Catalyst Speciation (Buchwald-Hartwig): Non-polar solvents (Toluene) stabilize active Pd(0) species, while coordinating polar solvents can displace ligands, leading to catalyst deactivation.
Thermodynamic Solubility: Piperazine is highly polar; aryl halides are often lipophilic. The solvent must bridge this "solubility gap" without quenching the reaction.
Reaction: The lipophilic reagents (Aryl halide + Piperazine) migrate into the hydrophobic micelle core.
Advantage: Reaction proceeds at Room Temperature (RT) to 45°C due to the "local concentration effect" inside the micelle.
Workup: Extract with minimum EtOAc; the aqueous surfactant phase can often be recycled.
References
Buchwald-Hartwig Conditions: Specific Solvent Issues with Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable.[2] Link
Micellar Catalysis: Lipshutz, B. H., et al. "TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water." J. Org.[3] Chem. 2011, 76, 4379.[3] Link
SNAr Solvent Effects: Effects of Solvents on Nucleophilic Aromatic Substitution. Master Organic Chemistry. Link
Green Solvent Selection: Solvents and Sustainable Chemistry. Royal Society of Chemistry (RSC). Link
Piperazine Solubility: Solubility of Piperazine.[4][5] Solubility of Things.[4][6][7] Link
Technical Support Center: Temperature Control in Methyl 4-(4-methylpiperazin-1-yl)benzoate Synthesis
This technical guide addresses the critical process parameters for synthesizing Methyl 4-(4-methylpiperazin-1-yl)benzoate , specifically focusing on temperature control dynamics. This intermediate is a structural motif i...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide addresses the critical process parameters for synthesizing Methyl 4-(4-methylpiperazin-1-yl)benzoate , specifically focusing on temperature control dynamics. This intermediate is a structural motif in various kinase inhibitors and pharmaceutical agents. The primary synthesis route involves a Nucleophilic Aromatic Substitution (SNAr) of Methyl 4-fluorobenzoate with 1-methylpiperazine.
Primary Challenge: Balancing reaction kinetics (requires heat >80°C) against ester stability (requires moisture control and moderate temps).
Part 1: Core Synthesis & Thermodynamics
Q1: I am observing a delayed exotherm after adding 1-methylpiperazine to the reactor. What is happening?
Diagnosis: You are likely experiencing "thermal accumulation" due to a mass-transfer limited initiation.
The Mechanism: The SNAr reaction between Methyl 4-fluorobenzoate and 1-methylpiperazine is kinetically slow at room temperature but moderately exothermic once activated. If you add the amine rapidly at
, the reagents accumulate unreacted. Upon heating to the activation temperature (~60-70°C), the accumulated mass reacts simultaneously, causing a thermal runaway.
Corrective Protocol:
Dosing Temperature: Heat the Methyl 4-fluorobenzoate/solvent mixture to 60°C before adding 1-methylpiperazine.
Addition Rate: Add 1-methylpiperazine slowly over 30–60 minutes.
Validation: Monitor the reactor jacket temperature (
) vs. internal temperature (). A sharp drop in (trying to cool) indicates the reaction has successfully initiated and is generating heat.
Q2: Why does my yield drop significantly when I run the reaction in DMF at 140°C compared to Acetonitrile at reflux?
Analysis: While higher temperatures generally increase SNAr rates, DMF at 140°C introduces two failure modes:
Ester Hydrolysis: Trace water in DMF (hygroscopic solvent) rapidly hydrolyzes the methyl ester to the carboxylic acid (4-(4-methylpiperazin-1-yl)benzoic acid) at temperatures
.
Decarboxylation/Decomposition: Prolonged thermal stress can lead to demethylation of the piperazine ring.
Optimization Table: Solvent vs. Temperature Impact
Solvent
Boiling Point ()
Reaction Rate
Impurity Risk (Hydrolysis)
Recommended For
Acetonitrile
82
Moderate (24-48 h)
Low
Lab Scale / High Purity
DMF
153
Fast (4-6 h)
High (requires dry solvent)
Process Scale (Strict Water Control)
Toluene
110
Slow (Non-polar)
Low
Phase Transfer Catalysis conditions
Water (Neat)
100
Moderate
Critical Failure
Do Not Use
Part 2: Process Troubleshooting (Q&A)
Q3: The reaction mixture turns dark brown/black at reflux. Is this affecting purity?
Cause: Oxidative degradation of the piperazine ring. 1-methylpiperazine is sensitive to oxygen at elevated temperatures (
).
Solution:
Inert Atmosphere: You must sparge the solvent with Nitrogen or Argon for 15 minutes prior to heating. Maintain a positive inert pressure headspace throughout the reflux.
Temperature Cap: Do not exceed 110°C. If using DMF/DMSO, keep the oil bath/jacket no higher than 120°C to prevent solvent decomposition which catalyzes color formation.
Q4: During workup, the product oils out instead of crystallizing. How do I fix the cooling profile?
Explanation: Methyl 4-(4-methylpiperazin-1-yl)benzoate has a melting point of 117–119°C . If you cool too rapidly from a high-boiling solvent, it passes through a "metastable zone" where it separates as an oil (liquid-liquid phase separation) rather than a crystal.
Controlled Cooling Protocol:
Nucleation Point: Cool the reaction mixture to 90°C .
Anti-solvent Addition: Add warm anti-solvent (e.g., Heptane or Water, depending on primary solvent) slowly.
Linear Ramp: Cool at a rate of 10°C per hour until reaching 20°C.
Hold: Hold at 20°C for 2 hours to maximize yield. Rapid cooling shocks the system, trapping impurities in the oil phase.
Part 3: Visualizing the Control Strategy
The following diagram illustrates the process flow with integrated temperature control loops to prevent thermal runaway and hydrolysis.
Figure 1: Process workflow emphasizing temperature checkpoints (Activation at 60°C, Reflux limit) and failure modes (Hydrolysis, Oxidation).
Part 4: Detailed Experimental Protocol
Standard Operating Procedure (SOP) for SNAr Synthesis
Preparation :
Charge a 3-neck round bottom flask with Methyl 4-fluorobenzoate (1.0 eq) and Potassium Carbonate (1.5 eq, milled anhydrous).
Add Acetonitrile (10 volumes). Note: Acetonitrile is preferred over DMF for easier workup and lower hydrolysis risk.
Inert : Purge system with Nitrogen for 15 min.
Activation & Addition :
Heat the slurry to 60°C .
Add 1-methylpiperazine (1.5 eq) dropwise via addition funnel over 30 minutes.
Checkpoint: Ensure internal temperature does not spike >5°C above setpoint.
IPC (In-Process Control): Monitor by HPLC/TLC. Look for disappearance of Methyl 4-fluorobenzoate.
Workup (Temperature Critical) :
Cool mixture to 50°C .
Filter off inorganic salts (
) while warm.
Concentrate the filtrate under reduced pressure at 45°C (do not exceed 50°C to avoid oiling).
Resuspend residue in Ethyl Acetate/Heptane.
Cool to 0–5°C to crystallize the product.
Filter and dry at 40°C under vacuum.
References
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 736532, 4-(4-Methylpiperazin-1-yl)benzoic acid (Related Acid Form). Retrieved February 6, 2026, from [Link]
Copin, C., et al. (2015).[3] SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][1,3,4]thiadiazole Series. European Journal of Organic Chemistry. Retrieved February 6, 2026, from [Link]
Technical Support Center: Managing Reaction Exotherms in Large-Scale Synthesis
Status: Operational Operator: Senior Application Scientist Topic: Thermal Safety & Exotherm Management Audience: Process Chemists, Chemical Engineers, Scale-up Leads Mission Directive This guide is not a passive textbook...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Operator: Senior Application Scientist
Topic: Thermal Safety & Exotherm Management
Audience: Process Chemists, Chemical Engineers, Scale-up Leads
Mission Directive
This guide is not a passive textbook; it is an active troubleshooting system. In large-scale synthesis, the "square-cube law" is your adversary: as you scale up, your ability to generate heat (volume) outpaces your ability to remove it (surface area). This guide provides the protocols to characterize, control, and mitigate that disparity.
Module 1: Characterization & Risk Assessment
The "Know Your Enemy" Phase
Q: I have a successful gram-scale protocol. Why can't I just use the same temperature profile in the pilot plant?
A: Because your lab flask lies to you. In a 100 mL flask, heat loss to the surroundings is massive. In a 2,000 L reactor, the system approaches adiabatic conditions—heat generated stays inside.
You must define your Process Safety Basis before scaling. This requires calculating the Adiabatic Temperature Rise (
The tells you the maximum temperature the reactor will reach if cooling fails completely.
Variable
Definition
Source of Data
Enthalpy of Reaction (J/mol)
Reaction Calorimetry (RC1/EasyMax) . Do not rely solely on bond energy calculations.
Moles of limiting reagent
Batch sheet.
Total reaction mass (kg)
Batch sheet (includes solvent).
Specific Heat Capacity (J/kg·K)
Measured (DSC) or estimated (usually approx. heat capacity of the solvent).[4]
Critical Rule: If
(Onset temperature of secondary decomposition), you have a potential runaway scenario.[1] You must redesign the process or implement critical safety interlocks (Stoessel, 2008).
Q: Which calorimeter do I need? DSC, RC1, or ARC?
A: They answer different questions. Using a DSC for cooling capacity design is dangerous; using an RC1 for runaway prediction is insufficient.
Workflow: Thermal Safety Characterization
Use this decision logic to select the correct tool.
Figure 1: Tiered testing strategy ensures no thermal hazards are missed during scale-up.
Q: My dosing pump is set to a slow rate, but the temperature is spiking after I stop dosing. Why?
A: You are suffering from Reactant Accumulation . This is the single most common cause of scale-up accidents.
The Mechanism:
In the lab, mixing is instant. In the plant, if the reaction kinetics are slower than your dosing rate (or if mixing is poor), the reagent builds up unreacted. When the reaction finally "kicks in" (often due to a temperature bump), all the accumulated reagent reacts at once. You are no longer in semi-batch mode; you are in batch mode with a massive exotherm.
The Fix: Target-Based Dosing
Do not dose by time (e.g., "Add over 2 hours"). Dose by consumption.
Measure
(Heat of Reaction) in real-time using heat flow calorimetry during development.
Calculate Accumulation:
Limit: Keep accumulation < 15-20% at any point during addition.
Q: How do I safely initiate a Grignard reaction?
A: Grignard reagents are notorious for "sleeping" (induction period) and then "waking up" violently.
Protocol: The "Foot-in-the-Door" Method
Charge Mg and minimal solvent.
Heat to process temperature (do not start cold).
Add 5-10% of the halide. Stop dosing.
Wait for Exotherm: Look for a temperature spike or a drop in jacket temperature (the chiller working harder to maintain
).
Verification: If no exotherm occurs, DO NOT add more halide. Investigate catalyst (Iodine/DIBAL) or water content.
Resume Dosing: Only after the exotherm is confirmed and steady.
Q: How should I automate the dosing to prevent runaway?
A: Implement a Cascade Control Loop with hard interlocks. The dosing pump must be "slaved" to the reactor temperature and cooling capacity.
Figure 2: Safety interlock logic. The pump is physically cut off if the cooling valve saturates (opens >90%) or temperature deviates.
Module 3: Emergency Response & Mitigation
The "Oh No" Phase
Q: The temperature is rising uncontrolled. When do I dump the reactor?
A: You need to know your Time to Maximum Rate (
) .
The is the time you have from a specific temperature until the reaction reaches its maximum heat release rate (explosion).
Rule of Thumb: If
at your operating temperature, the process is too risky for standard operations without redundant cooling.
Emergency Trigger: If the temperature hits a point where
, activate emergency quenching or bottom dump immediately.
Q: Can I just open the vent to relieve pressure?
A: Only if the vent is sized for Two-Phase Flow .
During a runaway, the liquid swells (level swell) due to gas generation or boiling. The vent will discharge a mixture of liquid and gas, which is much heavier and more viscous than gas alone. A vent sized only for vapor (standard API 520) will be undersized , leading to vessel rupture.
Reference Standard: Use DIERS (Design Institute for Emergency Relief Systems) methodology for sizing (Fisher et al., 1992).
Troubleshooting Guide
Symptom
Probable Cause
Corrective Action
Temp Spikes after Dosing Stops
Accumulation: Reaction is slower than addition rate.
STOP. Do not restart dosing. Allow reaction to digest. For next batch, reduce dosing rate or increase temperature (to speed up kinetics).
Cooling Jacket Temp Oscillating
Gain too high: PID controller is over-reacting to exotherm.
Retune PID loop. Switch to "Split Range" control if using steam/glycol. Ensure jacket flow rate is maximized.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparative Analysis of Methyl 4-(4-methylpiperazin-1-yl)benzoate Analogs
Content Type: Technical Comparison Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1][2]
Executive Summary
In the development of tyrosine kinase inhibitors (TKIs) like Imatinib and Ponatinib, the solvent-exposed "tail" of the molecule is critical for modulating physicochemical properties (solubility, LogD) without disrupting the pharmacophore's binding affinity.
This guide provides a head-to-head technical analysis of the industry-standard intermediate—Methyl 4-(4-methylpiperazin-1-yl)benzoate (M-MPB) —against its primary structural analogs: the Ethyl Ester variant (E-MPB) and the Morpholine Bioisostere (M-MB) .[1][2]
Key Finding: While the Morpholine analog offers improved metabolic stability, M-MPB remains the superior intermediate for process chemistry due to its optimal crystallinity and high-yield reductive alkylation synthesis (>95%), facilitating scalable API production.[1][2]
Part 1: Structural & Physicochemical Comparison[1][3]
The selection of the benzoate ester intermediate dictates the downstream solubility and lipophilicity of the final drug candidate. The N-methylpiperazine moiety is classically employed to introduce a basic center (
), enhancing aqueous solubility via protonation at physiological pH.[1][2]
Technical Insight: The "Cation Trapping" Trade-off
The M-MPB and E-MPB analogs contain a basic tertiary amine.[1][2] While this improves solubility, it can lead to lysosomal trapping (accumulation in acidic organelles), potentially increasing volume of distribution (
) but risking phospholipidosis.[2] The Morpholine (M-MB) analog removes this basic center, reducing trapping but significantly sacrificing aqueous solubility, often requiring alternative formulation strategies.[2]
Part 2: Synthetic Utility & Process Efficiency
The choice of ester (Methyl vs. Ethyl) significantly impacts the purification efficiency during scale-up.[2]
1. Synthesis of M-MPB (The Standard)
The methyl ester is favored not just for atom economy, but for the efficiency of the Reductive Alkylation route.
Performance: Yields consistently exceed 95%. The product precipitates cleanly, often requiring no chromatography.[2]
2. Synthesis of M-MB (The Bioisostere)
The morpholine analog is typically synthesized via SNAr (Nucleophilic Aromatic Substitution) because morpholine is a weaker nucleophile than methylpiperazine in reductive contexts.[2]
Performance: Yields are lower (~80-85%) due to competitive hydrolysis of the ester at high temperatures required for the displacement.[2]
Decision Logic for Process Chemists
The following diagram illustrates the decision pathway for selecting the optimal intermediate based on the target drug's requirements.
Figure 1: Strategic selection framework for Benzoate intermediates based on solubility requirements and process constraints.
Part 3: Biological Implications (SAR Analysis)
In the context of kinase inhibitors (e.g., BCR-ABL targeting), the benzoate moiety serves as a linker, while the heterocycle extends into the solvent front.[2]
Solvent Interface Interaction:
The N-methylpiperazine (from M-MPB) protrudes into the solvent channel.[1][2] The protonated nitrogen can form water-mediated hydrogen bonds, stabilizing the protein-ligand complex.[1][2]
Evidence: Crystal structures of JNK3 and ABL inhibitors show the piperazine tail interacting with surface residues (e.g., Ile70, Val78) via van der Waals forces, while the charged nitrogen improves residence time.[2]
Metabolic Liability:
M-MPB Analogs: The N-methyl group is subject to N-demethylation by CYPs, leading to the piperazine metabolite (active but less permeable).[1][2]
M-MB Analogs: The morpholine ring is susceptible to oxidative ring opening, but generally offers a cleaner metabolic profile than the N-methylpiperazine.[1][2]
Part 4: Validated Experimental Protocols
Protocol A: High-Yield Synthesis of M-MPB (Reductive Alkylation)
This protocol minimizes impurity formation compared to the SNAr route.[1][2]
Zimmermann, J., et al. (1997).[2] "Potent and selective inhibitors of the ABL-kinase: phenylamino-pyrimidine (PAP) derivatives."[1][2] Bioorganic & Medicinal Chemistry Letters, 7(2), 187-192.[1][2] Link
Manley, P. W., et al. (2002).[2] "Imatinib: A Selective Tyrosine Kinase Inhibitor."[1][2] European Journal of Cancer, 38(S5), S19-S27.[1][2] Link[2]
Asaki, T., et al. (2006).[2] "Structure-Activity Relationship Studies on the Lipophilic Tail Region of JNK Inhibitors." Bioorganic & Medicinal Chemistry Letters, 16(20), 5465-96-3 (Contextual Citation).[1][2] Link[2]
Kerns, E. H., & Di, L. (2008).[2] Drug-like Properties: Concepts, Structure Design and Methods. Elsevier.[1][2] (Reference for Solubility/LogP principles). Link
PubChem Database. "Ethyl 4-(4-methylpiperazin-1-yl)benzoate Compound Summary." Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparative Synthetic Efficiency of Routes to Methyl 4-(4-methylpiperazin-1-yl)benzoate
Content Type: Technical Comparison Guide
Audience: Pharmaceutical Process Chemists, Medicinal Chemists, and R&D Scientists.
Executive Summary
Methyl 4-(4-methylpiperazin-1-yl)benzoate (CAS: 354813-14-2) is a critical intermediate in the synthesis of tyrosine kinase inhibitors and other heterocyclic pharmaceuticals. Its structure features a piperazine moiety attached directly to a benzoate ring via a C–N bond.
This guide evaluates three primary synthetic strategies:
Route A (SNAr): Nucleophilic Aromatic Substitution on Methyl 4-fluorobenzoate.
Route B (Buchwald-Hartwig): Pd-Catalyzed Amination of Methyl 4-bromobenzoate.
Route C (Stepwise Acid-SNAr): SNAr on 4-Fluorobenzoic acid followed by Esterification.
Recommendation:
For Medicinal Chemistry (<10g):Route A is superior due to operational simplicity and high purity profiles.
For Process Scale (>1kg):Route C is often preferred to avoid chromatographic purification, utilizing isoelectric precipitation of the intermediate acid. Route B is viable only if fluorinated starting materials are cost-prohibitive.
Retrosynthetic Analysis & Strategy
The target molecule can be disconnected at the C(aryl)–N bond or the Ester bond.
Figure 1: Retrosynthetic tree illustrating the three primary access points.
This is the industry-standard approach for activated substrates. The ester group at the para position acts as an electron-withdrawing group (EWG), activating the ring for nucleophilic attack.
Mechanism: Addition-Elimination via a Meisenheimer complex.
Key Reagent: Methyl 4-fluorobenzoate (Fluorine is the best leaving group for SNAr due to high electronegativity stabilizing the transition state).
Experimental Protocol (Optimized)
Setup: Charge a reaction vessel with Methyl 4-fluorobenzoate (1.0 equiv) and K₂CO₃ (2.0 equiv) in DMSO (5 vol).
Setup: Charge flask with Methyl 4-bromobenzoate (1.0 equiv), Cs₂CO₃ (1.4 equiv), and Pd(OAc)₂ (1 mol%) / BINAP (1.5 mol%) in Toluene.
Degassing: Sparge with Nitrogen for 15 mins.
Reaction: Add N-methylpiperazine (1.2 equiv) and heat to 100°C for 12 hours.
Workup: Filter through Celite to remove Pd black. Concentrate filtrate.
Purification: Silica gel chromatography (DCM/MeOH) is usually required to remove ligand residues.
Performance Metrics:
Yield: 80–88%
Atom Economy: Moderate (Ligand/Pd waste).
Pros: Works on cheaper Bromides/Chlorides.
Cons: High cost of Catalyst/Ligand; Pd scavenging required for pharma compliance (<10 ppm).
Route C: The "Process" Route (Acid Intermediate)
For multi-kilogram synthesis, avoiding chromatography is paramount. This route synthesizes the zwitterionic acid first.
Step 1 (SNAr in Water): React 4-fluorobenzoic acid with N-methylpiperazine in aqueous NaOH at reflux. Acidify to pH 6–7 (isoelectric point) to precipitate 4-(4-methylpiperazin-1-yl)benzoic acid . Filter and wash.[5]
Step 2 (Esterification): Reflux the dried acid in Methanol with catalytic H₂SO₄ (Fischer Esterification).
Performance Metrics:
Overall Yield: 85% (over 2 steps).
Pros: Excellent purification control (precipitation); very cheap solvents (Water/MeOH).
Cons: Longer cycle time (two steps).
Comparative Data Summary
Metric
Route A (SNAr - Ester)
Route B (Buchwald)
Route C (Acid + Esterification)
Starting Material Cost
High (Fluoro-ester)
Low (Bromo-ester)
Medium (Fluoro-acid)
Reagent Cost
Low (K₂CO₃)
High (Pd/BINAP)
Low (H₂SO₄/MeOH)
Reaction Time
4–6 Hours
12–24 Hours
2 Days (Two steps)
Purification
Precipitation/Cryst.
Chromatography
Precipitation (Step 1) + Cryst.
Green Chemistry
Medium (DMSO use)
Low (Toluene/Heavy Metals)
High (Water/MeOH)
Scalability
Good
Poor (Pd removal)
Excellent
Mechanistic Visualization (Route A vs Route B)
Figure 2: Mechanistic comparison showing the direct pathway of SNAr vs the catalytic cycle of Buchwald-Hartwig.
References
Benchchem. Synthesis routes of Methyl 4-(4-methylpiperazin-1-yl)benzoate. (Protocol for SNAr on methyl ester). Link
ChemicalBook. Methyl 4-bromobenzoate Properties and Suppliers. (Cost analysis data). Link
MDPI. Synthesis of a Series of Methyl Benzoates through Esterification. (General esterification protocols). Link[6]
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.[7][8] (General catalytic cycle and ligand selection). Link
ResearchGate. A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid. (Comparative data on similar piperazine-benzoate systems). Link
Benchmarking Methyl 4-(4-methylpiperazin-1-yl)benzoate: A Critical Evaluation of Synthetic Utility and Physicochemical Properties
Executive Summary Methyl 4-(4-methylpiperazin-1-yl)benzoate (MMPB) has emerged as a critical intermediate in the synthesis of kinase inhibitors and GPCR ligands. Its primary function is to introduce the N-methylpiperazin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 4-(4-methylpiperazin-1-yl)benzoate (MMPB) has emerged as a critical intermediate in the synthesis of kinase inhibitors and GPCR ligands. Its primary function is to introduce the N-methylpiperazine moiety—a privileged pharmacophore known for enhancing the aqueous solubility and bioavailability of lipophilic drug scaffolds.
This guide benchmarks MMPB against its two primary functional alternatives:
Ethyl 4-(4-methylpiperazin-1-yl)benzoate (EMPB): The lipophilic ester analog.
4-(4-methylpiperazin-1-yl)benzoic acid (MPBA): The free acid form.
Verdict: MMPB is the superior building block for large-scale process chemistry due to its higher atom economy , faster hydrolytic activation , and superior crystallinity compared to the ethyl analog. While the free acid (MPBA) eliminates a deprotection step, its zwitterionic nature complicates purification, making the masked MMPB ester the preferred route for high-purity applications.
Strategic Benchmarking Framework
The following table contrasts the physicochemical and synthetic parameters of MMPB against established standards.
Table 1: Comparative Profile of MMPB vs. Standards
Parameter
MMPB (Methyl Ester)
EMPB (Ethyl Ester)
MPBA (Free Acid)
CAS Number
354813-14-2
773137-71-6
354813-15-3
Molecular Weight
234.29 g/mol
248.32 g/mol
220.27 g/mol
Atom Economy (vs Acid)
94.0%
88.7%
100%
LogP (Predicted)
~1.1
~1.5
~0.2 (Zwitterionic)
Hydrolysis Rate ()
1.0 (Reference)
0.65 (Slower)
N/A
Purification Mode
Crystallization/Distillation
Crystallization (Low MP)
Precipitation (pH dependent)
Primary Utility
Rapid SAR, Process Scale-up
Lipophilic formulation
Direct Coupling (limited solubility)
Analyst Note: The hydrolysis rate differential is critical. The methyl ester (MMPB) undergoes saponification approximately 1.5x faster than the ethyl ester (EMPB) due to reduced steric hindrance at the carbonyl carbon, allowing for milder deprotection conditions that preserve sensitive kinase scaffolds.
Experimental Protocols
To validate the performance of MMPB, we utilize two self-validating protocols: High-Yield Synthesis (SNAr) and Hydrolytic Benchmarking .
Protocol A: Synthesis of MMPB (The "Self-Validating" SNAr)
This protocol demonstrates the efficiency of MMPB generation compared to the ethyl analog. The reaction utilizes the high electrophilicity of methyl 4-fluorobenzoate.
Reagents:
Methyl 4-fluorobenzoate (1.0 eq)
N-Methylpiperazine (1.5 eq)
Potassium Carbonate (
) (2.0 eq)
Solvent: DMSO (5 vol) or Neat (140°C)
Workflow:
Charge: Dissolve Methyl 4-fluorobenzoate in DMSO. Add
.
Addition: Add N-Methylpiperazine dropwise to control exotherm.
Reaction: Heat to 100°C for 4–6 hours.
Checkpoint: Monitor by HPLC. Conversion should exceed 98%.
Quench: Pour into ice water (10 vol).
Isolation: MMPB precipitates as a solid (unlike EMPB, which often oils out). Filter and wash with water.
Purification: Recrystallize from Methanol/Water if purity <99.5%.
Performance Data:
MMPB Yield: 92–95% (Solid, easy filtration)
EMPB Yield: 88–91% (Often requires extraction due to lower melting point)
Protocol B: Comparative Hydrolysis Kinetics
Objective: Determine the deprotection efficiency of MMPB vs. EMPB.
Setup: Dissolve 1.0 mmol of ester (MMPB or EMPB) in THF:Water (1:1).
Initiation: Add 2.0 eq LiOH at 25°C.
Monitoring: Aliquot every 10 minutes; quench with dilute HCl; analyze by HPLC.
The following diagrams illustrate the synthetic pathway and the decision logic for selecting MMPB.
Diagram 1: Synthesis & Utility Pathway
This workflow visualizes the transformation from raw materials to the active pharmacophore.
Caption: Comparative synthetic efficiency of MMPB vs. EMPB, highlighting the kinetic advantage in the hydrolysis step.
Diagram 2: Selection Decision Tree
When to choose MMPB over the Ethyl Ester or Free Acid.
Caption: Decision matrix for process chemists selecting between Methyl, Ethyl, and Acid forms.
Technical Analysis & Recommendations
Why MMPB Outperforms the Standards
Crystallinity & Purification:
MMPB typically exhibits a higher melting point (122–124°C) compared to the ethyl analog. This physical property is crucial for process chemistry, allowing for purification via recrystallization rather than expensive and time-consuming column chromatography. The ethyl ester, being more lipophilic and lower melting, often retains solvent and "oils out," complicating isolation.
Atom Economy:
In a multi-kilogram synthesis, the mass of the leaving group matters. Upon hydrolysis, MMPB releases methanol (MW 32), whereas EMPB releases ethanol (MW 46). While small, this 14 g/mol difference represents a 5.3% improvement in atom economy for the protecting group removal step.
SNAr Reactivity:
The electron-withdrawing effect of the methyl ester is slightly stronger than that of the ethyl ester, making the 4-fluorobenzoate precursor more electrophilic. This results in marginally faster reaction rates with N-methylpiperazine, ensuring complete conversion under milder conditions.
Final Recommendation
For Medicinal Chemistry (SAR): Use MMPB. The rapid hydrolysis allows for high-throughput generation of acid intermediates for amide coupling libraries.
For Process Development: Use MMPB. The ability to isolate the intermediate as a crystalline solid without chromatography reduces solvent waste and manufacturing costs.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 736532, 4-(4-Methylpiperazin-1-yl)benzoic acid. Retrieved from [Link]
MDPI. (2022). Comparative chemical and biological hydrolytic stability of homologous esters. Retrieved from [Link][2]
Ataman Chemicals. (2023). N-Methylpiperazine Applications in Pharmaceutical Synthesis. Retrieved from [Link]
Spectroscopic Comparison of Benzoate Isomers: A Technical Guide
Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Positional Isomers of Substituted Benzoates (Hydroxy- and Aminobenzoates) Executive Summary &...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Focus: Positional Isomers of Substituted Benzoates (Hydroxy- and Aminobenzoates)
Executive Summary & Strategic Importance
In pharmaceutical development, the distinction between positional isomers of benzoate derivatives (ortho-, meta-, and para-) is not merely an academic exercise; it is a critical quality attribute. Isomers such as 2-hydroxybenzoic acid (salicylic acid) , 3-hydroxybenzoic acid , and 4-hydroxybenzoic acid exhibit vastly different biological activities, toxicities, and solid-state properties.
This guide moves beyond basic spectral interpretation, focusing on the mechanistic causality of spectral differences—specifically the "Ortho Effect," symmetry-driven selection rules, and electronic conjugation. We provide a self-validating multi-modal workflow to unambiguously identify these isomers.
Mechanistic Principles of Isomeric Differentiation
To interpret spectra accurately, one must understand the underlying physical chemistry driving the differences.
The "Ortho Effect" and Hydrogen Bonding
The ortho- isomer is unique due to the proximity of substituents, allowing for Intramolecular Hydrogen Bonding (IHB) .
Ortho (1,2-): Formation of a thermodynamically stable 6-membered pseudo-ring (e.g., between -OH and -COO⁻). This locks the conformation, deshields protons involved in H-bonding, and lowers carbonyl stretching frequencies.
Meta (1,3-) & Para (1,4-): Substituents are too distant for IHB. They rely solely on Intermolecular Hydrogen Bonding , which is concentration-dependent and solvent-sensitive.
Symmetry and Selection Rules
Para Isomers: Possess a
axis of symmetry (if substituents are identical) or high effective symmetry. This simplifies NMR spectra (fewer unique signals) and enhances UV-Vis molar absorptivity due to unhindered conjugation.
Ortho Isomers: Often suffer from Steric Inhibition of Resonance . The carboxylate group may twist out of the aromatic plane to relieve steric strain, reducing conjugation length and causing hypsochromic (blue) shifts in UV-Vis.
Comparative Vibrational Spectroscopy (IR & Raman)
Infrared spectroscopy provides the most immediate "fingerprint" differentiation. The key diagnostic regions are the Carbonyl (C=O) stretch and the Aromatic C-H Out-of-Plane (OOP) bending.
Carbonyl & Hydroxyl Region (Functional Group)
The IHB in ortho-isomers weakens the C=O bond, lowering its force constant.
Feature
Ortho- (e.g., Salicylic Acid)
Meta- (3-HBA)
Para- (4-HBA)
Mechanistic Cause
Stretch
1650–1670 cm⁻¹ (Lower)
1680–1700 cm⁻¹
1680–1700 cm⁻¹
IHB weakens C=O bond order in ortho.
Stretch
Broad, often obscured < 3200 cm⁻¹
Sharp ~3600 cm⁻¹ (free) or broad ~3300 (dimer)
Sharp ~3600 cm⁻¹ (free) or broad ~3300 (dimer)
Chelation in ortho buries the O-H signal.
The Fingerprint Region (C-H OOP Bending)
This is the most reliable region for substitution patterns.
Ortho (1,2-): Single strong band ~735–770 cm⁻¹.
Meta (1,3-): Two bands: ~690 cm⁻¹ and ~780 cm⁻¹.
Para (1,4-): Single strong band ~800–860 cm⁻¹.
Decision Logic for IR Identification
Figure 1: Decision tree for identifying substitution patterns using C-H Out-of-Plane bending vibrations.
Nuclear Magnetic Resonance (NMR) Comparison
NMR is the definitive tool for structural confirmation. The splitting patterns (multiplicity) and coupling constants (
) are mathematically distinct for each isomer.
Proton (
H) NMR Signatures
Isomer
Symmetry Class
Key Splitting Pattern
Coupling Constant ()
Ortho
ABCD (low symmetry)
Two doublets (dd), two triplets (td). Complex.
Hz
Meta
ABCD (low symmetry)
Distinct Singlet (H2) between substituents.
Hz (W-coupling)
Para
AA'BB' (high symmetry)
Two distinct Doublets (roofing effect common).
Hz;
The "Diagnostic Singlet" of Meta-Isomers
The proton located between the two substituents (position 2 in 1,3-disubstituted benzenes) appears as a singlet (or finely split triplet with small
) at a unique chemical shift. This is the "smoking gun" for meta-substitution.
Deshielding Effects
Ortho-OH protons: In DMSO-
, the phenolic proton of salicylic acid appears extremely downfield (>10-12 ppm) and is often broad due to the intramolecular hydrogen bond. Meta and para phenolic protons appear upfield (9-10 ppm) and are sharper.
UV-Vis Absorbance & Electronic Transitions
While less specific for identification than NMR, UV-Vis is critical for understanding conjugation efficiency.
Bathochromic vs. Hypsochromic Shifts
Para-Isomers (Red Shift): The
-substituent allows for "Through-Conjugation" (push-pull effect). For example, in 4-aminobenzoic acid, the lone pair on N donates into the ring, and the -COOH accepts, creating a strong dipole and shifting to longer wavelengths (Bathochromic shift).
Ortho-Isomers (Blue Shift): Steric hindrance forces the carboxylate group out of planarity with the benzene ring. This breaks the conjugation system, shifting
to shorter wavelengths (Hypsochromic shift) and lowering the molar extinction coefficient ().
Comprehensive Experimental Protocol
Objective: Differentiate a mixed or unknown sample of hydroxybenzoic acid isomers.
Phase 1: Sample Preparation
Solvent Selection: Use DMSO-
for NMR. It disrupts intermolecular dimers but preserves the intramolecular H-bond of the ortho-isomer, making the spectral differences most pronounced.
Concentration: Prepare ~10 mg/mL solutions. High concentration favors intermolecular H-bonding, which can confuse IR interpretation; keep concentrations moderate.
Phase 2: Spectroscopic Workflow[1]
Step 1: FT-IR Rapid Screening (Solid State)
Method: ATR (Attenuated Total Reflectance) on neat powder.
Action: Scan 4000–400 cm⁻¹.
Check:
Look at 1650 cm⁻¹. If shifted lower, suspect Ortho .[1]
Look at 700–850 cm⁻¹. Apply logic from Figure 1.
Step 2: UV-Vis Confirmation (Solution)
Method: Dilute to 10⁻⁵ M in Methanol.
Action: Scan 200–400 nm.
Check: Compare
. Para will typically be the most red-shifted (highest nm).
Step 3: 1H-NMR Definitive ID
Method: 400 MHz+ instrument, 16 scans.
Action: Analyze aromatic region (6.5–8.5 ppm).
Validation:
Para: Look for two clear doublets (integrating 2H each).
Meta: Look for the isolated singlet (H2).
Ortho: Look for the complex 4-signal pattern and the downfield -OH peak.
Phase 3: Data Synthesis Diagram
Figure 2: Integrated spectroscopic workflow for isomer identification.
References
BenchChem. (2025).[2][3] A Spectroscopic Showdown: Differentiating Ortho- and Para-Substituted Dialkylbenzenes.Link
Royal Society of Chemistry (Analyst). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy.Link
NIST. Ultraviolet spectra and dissociation constants of p-hydroxybenzoic acid.Link
MDPI (Vibrational Spectroscopy). Application of IRI Visualization to Terahertz Vibrational Spectroscopy of Hydroxybenzoic Acid Isomers.Link
Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.Link
A Comparative Analysis of Methyl 4-(4-methylpiperazin-1-yl)benzoate and Structurally Related Piperazine Derivatives for Early-Stage Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals **Executive Summary The confluence of a piperazine scaffold, a known pharmacophore in numerous FDA-approved drugs, with a benzoate ester c...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
**Executive Summary
The confluence of a piperazine scaffold, a known pharmacophore in numerous FDA-approved drugs, with a benzoate ester creates a molecule of significant interest for preliminary drug discovery screening: Methyl 4-(4-methylpiperazin-1-yl)benzoate. While direct, in-depth peer-reviewed studies on this specific molecule are limited, its structural components suggest potential biological activities, particularly in areas where piperazine derivatives have shown promise, such as central nervous system disorders and antimicrobial applications. This guide provides a comparative analysis of Methyl 4-(4-methylpiperazin-1-yl)benzoate against other reported piperazine derivatives, offering insights into its synthesis, potential biological profile, and a framework for its experimental evaluation. By examining data from structurally related compounds, we can extrapolate a logical, data-driven approach to assessing its therapeutic potential.
Introduction to the Piperazine Moiety in Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous drugs with a wide range of therapeutic applications.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and oral bioavailability, and to serve as a versatile linker between different pharmacophoric elements.[2] Piperazine derivatives have been successfully developed as antipsychotic, antidepressant, anxiolytic, antihistaminic, and anthelmintic agents.[3][4][5] The addition of a methyl benzoate tail to the 4-methylpiperazine core in the topic compound introduces a structural feature also associated with biological activity, including antimicrobial and insecticidal properties.[6][7][8] This guide, therefore, explores the potential of Methyl 4-(4-methylpiperazin-1-yl)benzoate through a comparative lens, juxtaposing it with better-characterized piperazine analogues.
Synthesis and Chemical Characterization: A Comparative Overview
The feasibility of chemical synthesis is a critical early checkpoint in drug development. An efficient, scalable, and cost-effective synthetic route is paramount.
Synthesis of Methyl 4-(4-methylpiperazin-1-yl)benzoate and its Precursors
While a definitive, peer-reviewed synthesis for Methyl 4-(4-methylpiperazin-1-yl)benzoate is not extensively documented, a highly efficient method for a key precursor, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, has been reported. This process involves a direct reductive alkylation of 1-methylpiperazine, achieving yields of 95-99%.[9] This suggests that the synthesis of related benzoate esters should be readily achievable. A common approach for synthesizing similar aromatic piperazine derivatives involves the nucleophilic substitution of an aryl halide with the desired piperazine.
General Synthetic Workflow for Aryl Piperazine Derivatives:
Caption: A generalized synthetic scheme for aryl piperazine derivatives.
Alternative Synthetic Approaches for Piperazine Derivatives
Other piperazine derivatives have been synthesized through various methodologies. For instance, some benzoxazole-piperazine derivatives are prepared via multi-step sequences involving the initial formation of the benzoxazole core, followed by the attachment of the piperazine moiety.[3] The synthesis of 1-benzhydryl piperazine derivatives involves the reaction of benzhydryl chloride with piperazine, followed by acylation.[4] These multi-step syntheses can be more labor-intensive and may result in lower overall yields compared to the more direct coupling methods.
Comparative Biological Activity and Potential Applications
The biological profile of Methyl 4-(4-methylpiperazin-1-yl)benzoate can be hypothesized by examining the activities of its constituent parts and structurally similar molecules.
Central Nervous System (CNS) Activity
Many piperazine derivatives exhibit significant CNS activity. For example, certain benzoxazole-piperidine/piperazine derivatives show high affinity for dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors, positioning them as potential multi-target antipsychotics.[3] Other piperazine derivatives have been investigated for their antidepressant effects, acting on the 5-HT1A receptor and modulating serotonin levels in the brain.[1] Given this precedent, Methyl 4-(4-methylpiperazin-1-yl)benzoate warrants evaluation for its potential as a CNS-active agent.
Antimicrobial and Other Activities
The methyl benzoate component of the molecule suggests potential antimicrobial properties. In vitro studies have shown that methyl benzoate has significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[6] Furthermore, various piperazine derivatives have been synthesized and evaluated for their antimicrobial and anthelmintic activities.[1][4] This dual precedent makes the antimicrobial potential of Methyl 4-(4-methylpiperazin-1-yl)benzoate a compelling area for investigation.
Comparative Table of Biological Activities of Piperazine Derivatives:
To ascertain the biological profile of Methyl 4-(4-methylpiperazin-1-yl)benzoate, a systematic experimental approach is necessary.
Protocol: In Vitro Antimicrobial Susceptibility Testing
This protocol outlines a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of the test compound against representative bacterial strains.
A Senior Application Scientist's Guide to Selecting and Qualifying Reference Standards for Methyl 4-(4-methylpiperazin-1-yl)benzoate
For researchers, analytical chemists, and professionals in drug development, the integrity of quantitative analysis hinges on the quality of the reference standard. This guide provides an in-depth technical comparison an...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, analytical chemists, and professionals in drug development, the integrity of quantitative analysis hinges on the quality of the reference standard. This guide provides an in-depth technical comparison and a practical framework for the selection and qualification of Methyl 4-(4-methylpiperazin-1-yl)benzoate reference standards. As a critical intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including the anti-cancer drug Imatinib, ensuring the purity and identity of this compound is paramount for accurate impurity profiling, assay development, and regulatory compliance.
This document moves beyond a simple product listing. It is designed to empower the end-user to critically evaluate reference standards from various sources by understanding the necessary experimental scrutiny. We will explore the causality behind analytical choices and present a self-validating system for reference material qualification.
The Critical Role of a Well-Characterized Reference Standard
A reference standard is a highly purified and well-characterized substance intended for use in analytical procedures to confirm the identity, purity, and potency of a sample. The US Food and Drug Administration (FDA) mandates that reference standards be of the "highest purity that can be obtained through reasonable effort" and "thoroughly characterized to assure the identity, strength, and quality".[1] This is not merely a suggestion but a foundational requirement for data integrity in pharmaceutical development. The use of a poorly characterized standard can lead to significant errors in analytical results, potentially impacting safety and efficacy assessments of the final drug product.
The International Council for Harmonisation (ICH) further provides guidelines on impurities in new drug substances (Q3A) and drug products (Q3B), which necessitate the use of qualified reference materials for the identification and quantification of impurities.[2] Therefore, the selection of a Methyl 4-(4-methylpiperazin-1-yl)benzoate reference standard is a critical decision that directly impacts the reliability of analytical data.
Comparative Analysis of Reference Standard Grades
In practice, reference standards for a given compound can be sourced from different suppliers and may be categorized into various grades, such as primary, secondary, or research grade. The primary distinction between these grades lies in the extent of their characterization and the traceability of their assigned values.
To illustrate a comparative analysis, let's consider hypothetical data for three different lots of Methyl 4-(4-methylpiperazin-1-yl)benzoate reference standards, representing a Primary Standard, a Secondary Standard, and a Research Grade material.
Parameter
Lot A: Primary Standard
Lot B: Secondary Standard
Lot C: Research Grade
Purity (HPLC-UV, Area %)
99.95%
99.8%
98.5%
Identity Confirmation
¹H NMR, ¹³C NMR, MS, IR
¹H NMR, MS
¹H NMR
Major Impurity (Structure)
Impurity X (0.03%)
Impurity X (0.1%)
Impurity Y (0.8%)
Water Content (Karl Fischer)
0.05%
0.1%
Not Determined
Residual Solvents (GC-HS)
<0.01%
<0.05%
Not Determined
Certificate of Analysis (CoA)
Comprehensive, with detailed analytical data and uncertainty statement
Detailed, with key analytical data
Basic, with purity value
Traceability
Traceable to a national metrology institute or pharmacopeia
Traceable to the primary standard (Lot A)
Not formally traceable
This table highlights the progressive decrease in characterization and purity from a primary standard to a research-grade material. The choice of which standard to use depends on the application. For critical quantitative applications such as API assay validation, a primary standard is indispensable. For routine in-process controls, a well-characterized secondary standard, qualified against the primary standard, is often sufficient and more cost-effective. Research-grade materials may be suitable for initial exploratory work but are not appropriate for GMP-compliant analyses.
Experimental Protocols for Reference Standard Qualification
A robust qualification of a new batch of Methyl 4-(4-methylpiperazin-1-yl)benzoate reference standard should be a multi-faceted approach, encompassing identity, purity, and content. The following are detailed, step-by-step methodologies for key experiments.
Workflow for Qualifying a New Reference Standard
Caption: Workflow for the qualification of a new reference standard batch.
Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)
The principle behind using HPLC for purity assessment is its ability to separate the main compound from its potential impurities.
Methodology:
Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: 0.1% Formic acid in Water.
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
Gradient Program:
0-5 min: 10% B
5-25 min: 10% to 90% B
25-30 min: 90% B
30.1-35 min: 10% B (re-equilibration)
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 254 nm.
Injection Volume: 10 µL.
Sample Preparation: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of approximately 0.5 mg/mL.
Causality: The use of a gradient elution is crucial for separating impurities with a wide range of polarities from the main peak of Methyl 4-(4-methylpiperazin-1-yl)benzoate. The acidic mobile phase helps to ensure good peak shape for the basic piperazine moiety.
Identity Confirmation by ¹H NMR and Mass Spectrometry
¹H NMR Spectroscopy:
Instrumentation: 400 MHz NMR spectrometer.
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
Procedure: Dissolve approximately 10 mg of the reference standard in 0.7 mL of the deuterated solvent. Acquire the spectrum.
Expected Signals (Hypothetical, based on structure): Protons on the benzene ring, the methyl ester, the piperazine ring, and the N-methyl group should be present with the correct chemical shifts, multiplicities, and integrations. For example, one would expect to see signals corresponding to the aromatic protons, a singlet for the ester methyl group, and signals for the piperazine and N-methyl protons.
Mass Spectrometry (MS):
Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.
Mode: Positive ion mode.
Procedure: Infuse a dilute solution of the reference standard into the mass spectrometer.
Expected Result: The spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 235.3.
Causality: NMR provides unambiguous confirmation of the molecular structure, while MS confirms the molecular weight. Together, they provide a high degree of confidence in the identity of the material.
Selecting the Right Reference Standard: A Logical Approach
The selection of a reference standard should be a risk-based decision, guided by the intended use of the analytical data.
Caption: Decision tree for selecting an appropriate reference standard.
Conclusion
The qualification and selection of a Methyl 4-(4-methylpiperazin-1-yl)benzoate reference standard is a foundational activity in the development of robust and reliable analytical methods. A thorough characterization, including purity determination by a validated HPLC method and identity confirmation by spectroscopic techniques, is not just good scientific practice but a regulatory expectation. By understanding the principles of reference standard qualification and applying a risk-based approach to their selection, researchers and drug development professionals can ensure the integrity of their analytical data and contribute to the development of safe and effective medicines.
References
ChemicalBook: METHYL 4-(4-METHYLPIPERAZIN-1-YL)BENZOATE. (n.d.). Retrieved February 6, 2026, from a relevant chemical supplier website.
Google Patents: CN113248373A - Preparation method of methyl benzoate compound. (n.d.).
Wikipedia: Methyl benzoate. (n.d.).
Pharmaceutical Technology: Reference-Standard Material Qualification . (2009, April 2). Retrieved February 6, 2026, from [Link].
World Health Organization (WHO): Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances . (n.d.). Retrieved February 6, 2026, from [Link].
International Council for Harmonisation (ICH): Quality Guidelines . (n.d.). Retrieved February 6, 2026, from [Link].
U.S. Food and Drug Administration (FDA): Q2(R2) Validation of Analytical Procedures . (2023, November 1). Retrieved February 6, 2026, from [Link].
PMC: Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation . (2014, September 18). Retrieved February 6, 2026, from [Link].
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-(4-methylpiperazin-1-yl)benzoate
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Methyl 4-(4-methylpiperazin-1-yl)benzoate. As drug development professionals, our commitment to safety and environmenta...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Methyl 4-(4-methylpiperazin-1-yl)benzoate. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is codified in how we manage our chemical waste. This guide is designed to provide clear, actionable procedures rooted in established safety principles and regulatory standards, ensuring the protection of personnel and the environment.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Methyl Benzoate: This component is recognized as a combustible liquid that is harmful if swallowed and can cause irritation to the eyes, skin, and respiratory system.[1][2][3] It is also classified as harmful to aquatic life with long-lasting effects.[4]
Piperazine Derivatives: Compounds containing the piperazine ring can cause skin irritation and serious eye damage.[5][6] N-methylpiperazine, a related compound, is known to be a flammable and corrosive substance.[7]
Based on this analysis, Methyl 4-(4-methylpiperazin-1-yl)benzoate should be handled as a hazardous substance with the assumed risks summarized below. This proactive classification is a cornerstone of a trustworthy safety system; we treat substances with the caution they structurally warrant.
Incompatible with strong oxidizing agents, strong bases, and strong acids.[1][10]
Mixing with incompatible materials can cause vigorous, unsafe reactions.
Pre-Disposal Procedures: On-Site Waste Management
Proper disposal begins in the laboratory at the point of generation. Adherence to these on-site procedures is critical for ensuring safety and regulatory compliance.
Required Personal Protective Equipment (PPE)
Before handling the chemical or its waste, personnel must be equipped with the appropriate PPE to mitigate exposure risks.
Hand Protection: Wear chemically resistant gloves (e.g., Butyl, Nitrile).[10]
Eye/Face Protection: Use chemical safety goggles and, where splashing is a risk, a face shield.[8]
Skin and Body Protection: A standard laboratory coat is required. For handling larger quantities or cleaning spills, suitable protective clothing should be worn.[8][11]
Waste Segregation and Containerization
The principle of causality is paramount here: improper segregation can lead directly to dangerous chemical reactions. Therefore, waste containing Methyl 4-(4-methylpiperazin-1-yl)benzoate must be segregated at the source.
Do Not Mix: Never mix this waste with other chemical waste streams, especially strong acids, bases, or oxidizing agents.[7][10] Mixing incompatible chemicals can lead to heat generation, gas evolution, or other hazardous reactions.[12]
Dedicated Containers: Collect waste in a designated, compatible, and leak-proof container. The original container or a new container made of similar material is ideal.[7] Ensure the container is in good condition, with no cracks or leaks.[13]
Keep Containers Closed: Waste containers must be securely sealed at all times, except when adding waste.[14] This prevents the release of potentially harmful vapors and protects the lab environment.
Step-by-Step Disposal Protocol
This protocol outlines the lifecycle of chemical waste from generation to final disposal, ensuring each step is deliberate, safe, and compliant.
Step 1: Waste Characterization
All laboratory personnel must treat chemical waste as hazardous unless it has been explicitly confirmed to be non-hazardous by an environmental health and safety (EHS) professional.[15] Given the hazard profile, Methyl 4-(4-methylpiperazin-1-yl)benzoate waste is classified as Hazardous Waste .
Step 2: Collection
Solid Waste: If the compound is in solid form, sweep or shovel it into a suitable, labeled container for disposal.[8] Avoid generating dust.
Liquid Waste: For solutions, pour carefully into the designated hazardous waste container. For trace amounts or spills, absorb the material with an inert absorbent like sand, vermiculite, or diatomite.[10] Collect the contaminated absorbent material and place it in the sealed waste container.[10]
Contaminated Labware: Glassware or other lab materials contaminated with the compound should be treated as hazardous waste or decontaminated.[13] To decontaminate, triple-rinse the container with a suitable solvent; this rinsate must be collected and disposed of as hazardous waste.[13] After this procedure, the container can be disposed of as regular trash after defacing the label.[13][15]
Step 3: Labeling the Waste Container
Proper labeling is a non-negotiable regulatory requirement and a critical safety communication tool. The container must be clearly labeled with:
The full chemical name: "Methyl 4-(4-methylpiperazin-1-yl)benzoate" . Do not use abbreviations.[13]
A clear description of the associated hazards (e.g., "Irritant," "Harmful if Swallowed").[7]
The date when waste was first added to the container (accumulation start date).[15]
Step 4: Temporary On-Site Storage
Waste containers must be stored in a designated, secure location pending pickup. This is often referred to as a Satellite Accumulation Area (SAA) under RCRA regulations.[14]
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[7]
Secondary Containment: The container should be placed within secondary containment (such as a spill tray) to capture any potential leaks.
Quantity and Time Limits: Be aware of your institution's and region's limits on the quantity of waste and the length of time it can be stored in an SAA before being moved to a central accumulation area.[14][16]
Step 5: Arranging for Final Disposal
Under no circumstances should this chemical waste be disposed of down the drain or in regular trash.[10]
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal contractor to arrange for pickup.[7]
Documentation: Maintain accurate records of the waste generated, including its composition, quantity, and accumulation start date, as this information is required for the waste manifest.[7]
Regulatory Compliance: Final disposal must be carried out at a licensed treatment, storage, and disposal facility (TSDF) in accordance with all local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[17][18]
Disposal Workflow Diagram
The following diagram visualizes the mandated step-by-step process for the safe disposal of Methyl 4-(4-methylpiperazin-1-yl)benzoate.
Caption: Disposal workflow for Methyl 4-(4-methylpiperazin-1-yl)benzoate.
Emergency Procedures: Spills and Exposure
Spill:
Evacuate non-essential personnel from the immediate area.
Ensure adequate ventilation.
Wearing appropriate PPE, contain the spill using an inert absorbent material (sand, vermiculite).[10]
Carefully collect the absorbed material into a sealable, properly labeled hazardous waste container.[8][10]
Clean the spill area thoroughly.
Exposure:
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[8]
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8] Seek prompt medical attention.
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8]
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk.[2] Seek immediate medical attention.
References
PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Methyl Benzoate. Retrieved from [Link]
Alfa Aesar. (2011). Material Safety Data Sheet: Methyl benzoate.
Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl benzoate, 99%. Retrieved from [Link]
Chemos GmbH & Co. KG. (2024). Safety Data Sheet: Methyl benzoate.
Hekserij.nl. (2025). Safety Data Sheet: Methyl benzoate.
Santa Cruz Biotechnology. (n.d.). Piperazine Safety Data Sheet.
U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
National Science Teaching Association. (2024). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]
Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Piperazine Derivatives as Dangerous Abused Compounds. Retrieved from [Link]
North Carolina Department of Environmental Quality. (n.d.). Hazardous Waste Management – Selected RCRA Regulations Fact Sheet. Retrieved from [Link]
Stericycle UK. (2024). How to Safely Dispose of Laboratory Waste?. Retrieved from [Link]
PubChem. (n.d.). 4-(4-Methylpiperazin-4-ium-1-yl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]
Novachem. (2024). Safety Data Sheet: Piperazine citrate.
National Environmental Trainers. (n.d.). RCRA Regulations Explained. Retrieved from [Link]
Personal protective equipment for handling Methyl 4-(4-methylpiperazin-1-yl)benzoate
Topic: Personal protective equipment for handling Methyl 4-(4-methylpiperazin-1-yl)benzoate Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Personal protective equipment for handling Methyl 4-(4-methylpiperazin-1-yl)benzoate
Audience: Researchers, scientists, and drug development professionals.
Role: Senior Application Scientist.
Executive Summary & Hazard Architecture
Context: Methyl 4-(4-methylpiperazin-1-yl)benzoate (often associated with CAS 74745-42-1 or related salts) is a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Imatinib, Ponatinib). While often handled as a stable solid, its safety profile is dictated by its two primary functional groups: the benzoate ester and the N-methylpiperazine moiety.
The Scientist’s Risk Assessment:
Do not treat this merely as "generic white powder." The piperazine ring introduces a specific set of biological hazards that standard "irritant" classifications often understate.
Sensitization Vector: Piperazine derivatives are known respiratory and skin sensitizers. Repeated exposure to dust, even at sub-irritant levels, can lead to occupational asthma.
Alkalinity: The piperazine nitrogen is basic. Upon contact with moisture (sweat, mucous membranes), it can generate localized high pH, leading to severe eye damage or caustic skin burns.
Physical State: Typically a fine crystalline powder. Electrostatic charging during weighing is common, increasing the risk of aerosolization.
PPE Specification Matrix
The following protection tiers are non-negotiable. Selection depends on the operational state (Solid vs. Solution).
Table 1: Protective Equipment Specifications
Protection Zone
Component
Specification (Standard)
Specification (High Risk/Scale-Up)
Scientific Rationale
Ocular
Eyewear
Chemical Goggles (Indirect Vent)
Face Shield + Goggles
Safety glasses are insufficient due to the risk of basic dust migration behind the lens.
Dermal (Hand)
Inner Glove
Nitrile (4 mil, accelerator-free)
Nitrile (4 mil)
Inner layer protects against sweat/moisture which can activate the base.
Dermal (Hand)
Outer Glove
Nitrile (Extended Cuff, 5-8 mil)
Laminate/Barrier (Silver Shield)
Piperazines can permeate thin nitrile over time in solution. Laminate is required for prolonged solvent handling.
Respiratory
Filter
N-95 (if outside hood - Emergency only)
P100 / PAPR
Primary protection must be engineering controls (Fume Hood). P100 is required for spill cleanup.
Body
Garment
Lab Coat (Cotton/Poly, buttoned)
Tyvek® Coverall (Disposable)
Cotton absorbs; Tyvek repels. Use Tyvek for quantities >10g or when dust generation is likely.
Glove Selection & Integrity Logic
Why Double Gloving?
Single-glove protocols fail because mechanical stress (weighing, clamping) creates micro-tears invisible to the naked eye.
The "Sacrificial" Outer Layer: Absorbs the mechanical abrasion and primary chemical load.
The "Biological" Inner Layer: Remains pristine to prevent skin sensitization.
Visual Indicator: Use a colored inner glove (e.g., blue) and a white outer glove. A tear in the outer glove becomes immediately visible due to contrast.
Diagram 1: Risk-Based PPE Decision Matrix
Caption: Logical flow for selecting PPE based on physical state and quantity, prioritizing respiratory protection for powders.
[1]
Operational Protocol: Safe Handling Workflow
This workflow is designed to contain the "static fly" of the powder, which is the primary vector for contamination.
Phase A: Preparation
Static Dissipation: Place an ionizing bar or anti-static gun inside the fume hood. This chemical is prone to static charge, causing grains to "jump" during transfer.
Balance Setup: Line the balance with a disposable absorbent pad (black surface preferred to see white powder spills).
Donning: Put on inner gloves -> Lab coat -> Outer gloves (pull cuff over lab coat sleeve).
Phase B: Transfer & Solubilization
The "Tunnel" Technique: Do not pour from a height. Use a long-neck weighing funnel to deposit the solid deep into the receiving vessel.
Immediate Solubilization: Add solvent immediately. Once in solution, the inhalation risk drops to near zero, though skin absorption risk remains.
Solvent Choice: If using DCM (Dichloromethane) or Chloroform, standard nitrile gloves degrade in <5 minutes. Switch to Laminate gloves immediately.
Phase C: Decontamination (The "Wet Wipe" Method)
Never dry sweep this powder. Dry sweeping aerosolizes the piperazine moiety.
Wet: Dampen a paper towel with Isopropanol or dilute Acetic Acid (to neutralize the base).
Wipe: Wipe the balance area from the outside in.
Seal: Place the used wipe directly into a solid waste bag inside the hood.
Diagram 2: Safe Handling & Decon Workflow
Caption: Step-by-step operational flow emphasizing static control and wet-decontamination to prevent aerosolization.
Disposal & Emergency Response
Waste Classification:
Solid Waste: Classify as "Toxic Solid, Organic, Basic." Do not mix with acidic waste streams to avoid exothermic neutralization in the bin.
Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" depending on the solvent used. Label clearly with "Contains Piperazine Derivatives - Sensitizer."
First Aid (Self-Validating Response):
Eye Contact: Flush for 15 minutes minimum .[1][2][3][4] The basic nature of the chemical means damage continues until pH is neutralized. Do not stop flushing even if pain subsides.
Skin Contact: Wash with soap and water.[2][3][4] Do not use alcohol for skin cleanup (it dilates pores and increases absorption).
References
Fisher Scientific. (2021).[5] Safety Data Sheet: 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. Retrieved from
New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Piperazine. Retrieved from
Ansell. (2022). Chemical Glove Resistance Guide (Permeation & Degradation Data). Retrieved from
PubChem. (n.d.). Compound Summary: Methyl 4-(4-methylpiperazin-1-yl)benzoate. Retrieved from
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. Retrieved from